Isoapoptolidin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C58H96O21 |
|---|---|
Molekulargewicht |
1129.4 g/mol |
IUPAC-Name |
(3E,5E,7E,9S,11Z,13E,17R,20R,21S)-21-[(2S,3S,4R,5S,6S)-2,4-dihydroxy-6-[(2S)-2-[(2S,4R,5R,6R)-4-hydroxy-5-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17,20-dihydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacyclohenicosa-3,5,7,11,13-pentaen-2-one |
InChI |
InChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3/b20-19-,29-17+,30-22+,31-21+,33-23+/t32-,34+,35-,36-,37+,38+,39-,40+,41+,42?,43-,44?,45-,46+,47+,48+,49-,50+,51+,52+,53+,54-,56+,57+,58-/m0/s1 |
InChI-Schlüssel |
BGIXVQPJBLGABA-PVTSYPBUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Isoapoptolidin?
An In-depth Technical Guide to Isoapoptolidin (B15209)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and biological properties of this compound, a macrolide that has garnered interest for its relationship to the potent apoptosis inducer, Apoptolidin (B62325).
Chemical Structure and Properties
This compound is a structural isomer of Apoptolidin, characterized by an expanded macrolide ring.[1][2] It shares the same molecular formula, C58H96O21, and a molecular weight of approximately 1129.37 g/mol . The CAS number for this compound is 476647-30-0.
Structure:
This compound is a complex macrolide featuring a 21-membered lactone ring, in contrast to the 20-membered ring of Apoptolidin. This structural difference arises from an intramolecular rearrangement. Both molecules possess a dense array of hydroxyl groups and glycosidic linkages to a disaccharide and a monosaccharide moiety.
(Image of this compound and Apoptolidin structures would be placed here in a full whitepaper, illustrating the ring expansion.)
Biological Activity and Quantitative Data
The primary biological target of Apoptolidin and, by extension, this compound is the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism.[1][3][4][5] Inhibition of this enzyme disrupts the proton gradient and ATP synthesis, ultimately leading to apoptosis, or programmed cell death.[6]
This compound exhibits a significantly lower inhibitory activity against F0F1-ATP synthase compared to Apoptolidin. This difference in potency is a critical consideration in structure-activity relationship (SAR) studies of this class of compounds.
| Compound | Target | Assay | IC50 | Ki | Reference |
| Apoptolidin | Mitochondrial F0F1-ATPase | Enzyme Inhibition | 0.7 µM | 4-5 µM | [1][4][5] |
| This compound | Mitochondrial F0F1-ATPase | Enzyme Inhibition | >10-fold higher than Apoptolidin | - | [1][2] |
Experimental Protocols
Isolation of this compound from Fermentation Broth
This compound can be isolated from crude fermentation extracts of the microorganism Nocardiopsis sp., the same organism that produces Apoptolidin.[7]
Methodology:
-
Extraction: The fermentation broth is extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract containing a mixture of macrolides.
-
Chromatography: The crude extract is subjected to multiple rounds of chromatographic separation. This typically involves:
-
Initial Fractionation: Flash column chromatography on silica (B1680970) gel can be used for initial separation of the components. This compound often co-elutes with Apoptolidin in early chromatographic stages.[2]
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC to separate this compound from Apoptolidin and other impurities.
-
Isomerization of Apoptolidin to this compound
This compound can be formed from Apoptolidin through isomerization.[2][7] This process can occur under both basic and aqueous conditions.
Methodology 1: Base-Catalyzed Isomerization
-
Reaction Setup: Dissolve Apoptolidin in a solution of methanolic triethylamine.
-
Equilibration: Allow the reaction to proceed until an equilibrium mixture of Apoptolidin and this compound is established. The reported equilibrium ratio is approximately 1.4:1 in favor of this compound.[7]
-
Purification: The resulting mixture can be separated using chromatographic techniques as described above.
Methodology 2: Aqueous Isomerization
-
Reaction Setup: Prepare a dilute aqueous solution of Apoptolidin.
-
Incubation: Incubate the solution at ambient temperature.
-
Monitoring: The conversion to this compound can be monitored over time using HPLC or UV-Vis spectroscopy.[2] This isomerization is relevant to consider in the context of biological assays conducted in aqueous media.[2]
Signaling Pathway
The cytotoxic effects of Apoptolidin and its isomer are primarily mediated through the inhibition of mitochondrial F0F1-ATP synthase, leading to the induction of the intrinsic pathway of apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Correlation of F0F1-ATPase inhibition and antiproliferative activity of apoptolidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Isolation of Isoapoptolidin from Nocardiopsis sp.: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological mechanism of Isoapoptolidin, a potent apoptosis-inducing macrolide produced by the actinomycete Nocardiopsis sp. This document details the fermentation of the source organism, the extraction and purification of the target compound, and its mode of action, offering valuable insights for researchers in natural product chemistry, oncology, and drug discovery.
Introduction
Natural products remain a vital source of novel therapeutic agents, with actinomycetes being particularly prolific producers of biologically active secondary metabolites. The genus Nocardiopsis has been identified as a rich source of diverse chemical scaffolds with a range of bioactivities, including cytotoxic and antimicrobial properties. Among these compounds, the apoptolidin (B62325) family of glycomacrolides has garnered significant attention for their selective induction of apoptosis in transformed cells. This compound is a naturally occurring isomer of Apoptolidin A, first isolated from the crude fermentation extracts of the apoptolidin-producing microorganism, Nocardiopsis sp.. This guide will focus on the technical aspects of its discovery and isolation.
Fermentation of Nocardiopsis sp. FU40
The production of this compound is achieved through the fermentation of Nocardiopsis sp. strain FU40. The following protocol outlines the cultivation of this strain for the production of apoptolidin analogs, including this compound.
Culture Media and Conditions
Successful fermentation requires a two-stage cultivation process involving seed and production media.
Table 1: Media Composition for Nocardiopsis sp. FU40 Fermentation
| Component | Seed Medium | Production Medium |
| Soluble Starch | 1% | - |
| Molasses | 1% | 1% |
| Peptone | 1% | 0.1% |
| Beef Extract | 1% | - |
| Glycerol | - | 2% |
| Casamino Acids | - | 0.5% |
| CaCO₃ | - | 0.1% |
| pH | 7.2 | 7.2 |
Fermentation Protocol
-
Spore Inoculation: Spores of Nocardiopsis sp. FU40 are inoculated onto Bennett's agar (B569324) plates and incubated at 30°C for 5-6 days to achieve sporulation.
-
Seed Culture: Fresh spores are then used to inoculate 5 mL of Seed Medium. The seed culture is incubated at 30°C with shaking for 4 days.
-
Production Culture: The 5 mL seed culture is subsequently used to inoculate a 250 mL flask containing 50 mL of Production Medium.
-
Incubation: The production culture is incubated at 30°C with shaking for 6 days.
Isolation and Purification of this compound
This compound is present in the crude extract of the fermentation broth. Its isolation involves extraction followed by chromatographic purification. It is important to note that Apoptolidin A can isomerize to this compound.
Extraction
-
Centrifugation: After the 6-day incubation period, the fermentation broth is centrifuged at 3750 rpm to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The aqueous supernatant is extracted with an equal volume of ethyl acetate (B1210297) by shaking for 1 hour.
-
Concentration: The organic (ethyl acetate) layer is collected and concentrated under reduced pressure to yield a crude extract.
Purification
A multi-step chromatographic process is employed to purify this compound from the crude extract.
-
Flash Chromatography: The crude extract is first subjected to flash chromatography on a silica (B1680970) gel column. Elution is typically performed with a gradient of methanol (B129727) in dichloromethane. Fractions are collected and analyzed by thin-layer chromatography (TLC).
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing compounds with similar polarity to apoptolidins are pooled, concentrated, and further purified by preparative RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water. The elution of this compound is monitored by a UV detector. Fractions corresponding to the this compound peak are collected.
-
Final Purification and Desalting: The collected fractions are pooled and concentrated to remove the organic solvent. The remaining aqueous solution is desalted using a solid-phase extraction (SPE) C18 cartridge and then lyophilized to yield pure this compound.
Quantitative Data and Characterization
Precise analytical data is crucial for the unequivocal identification of this compound. While specific yield and complete spectral data for this compound are not extensively detailed in the available literature, data for the closely related Apoptolidin A serves as a valuable reference.
Table 2: Physicochemical and Spectroscopic Data for Apoptolidin A
| Property | Value |
| Molecular Formula | C₅₈H₉₆O₂₁ |
| Molecular Weight | 1128.5 g/mol |
| Appearance | White powder |
| ¹H NMR (CDCl₃, 500 MHz) | Selected Peaks (δ, ppm): 6.88 (dd, J=15.0, 11.0 Hz), 6.34 (d, J=15.0 Hz), 5.88 (d, J=11.0 Hz), 4.87 (d, J=9.5 Hz), 4.54 (d, J=7.5 Hz), 3.34 (s), 1.25 (d, J=6.5 Hz), 0.90 (t, J=7.5 Hz) |
| ¹³C NMR (CDCl₃, 125 MHz) | Selected Peaks (δ, ppm): 173.5, 166.0, 145.1, 138.9, 125.4, 118.2, 101.8, 98.5, 80.1, 77.2, 74.5, 72.9, 70.8, 68.3, 65.4, 45.2, 38.9, 31.8, 29.7, 22.7, 14.1 |
| Mass Spectrometry | ESI-MS m/z: 1151.6 [M+Na]⁺ |
Note: The NMR data presented for Apoptolidin A are key characteristic shifts and not the complete assignment. Researchers should refer to dedicated spectroscopic literature for a full assignment.
Mechanism of Action: Signaling Pathway
This compound, as a member of the apoptolidin family, induces apoptosis by targeting a fundamental cellular process: energy production.
Inhibition of Mitochondrial ATP Synthase
The primary molecular target of the apoptolidin family is the F1 subcomplex of mitochondrial ATP synthase.[1] This enzyme is critical for the production of ATP through oxidative phosphorylation. By binding to the F1 subcomplex, this compound inhibits the enzymatic activity of ATP synthase, leading to a depletion of cellular ATP.
Activation of the AMPK Signaling Pathway
The decrease in the cellular ATP:AMP ratio, caused by ATP synthase inhibition, is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1]
Induction of Apoptosis
Prolonged activation of AMPK due to energetic stress triggers a cascade of events leading to programmed cell death, or apoptosis. This is mediated through the activation of downstream effectors, including the tumor suppressor protein p53.[2][3] Activated p53 can then translocate to the mitochondria and promote apoptosis through the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bak and Bax.[2][3] This ultimately leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, which execute the apoptotic program.
Experimental Workflow and Signaling Diagrams
Caption: Experimental workflow for the isolation of this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Conclusion
This compound represents a promising natural product with selective cytotoxic activity. This guide provides a comprehensive technical framework for its production and isolation from Nocardiopsis sp. FU40. The elucidation of its mechanism of action, involving the inhibition of mitochondrial ATP synthase and subsequent activation of the AMPK signaling pathway, offers a clear rationale for its apoptosis-inducing effects. Further investigation into the therapeutic potential of this compound and the development of synthetic analogs could provide new avenues for the treatment of cancer and other diseases characterized by aberrant cell proliferation. This document serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
Isoapoptolidin: A Ring-Expanded Isomer of Apoptolidin with Attenuated Biological Activity
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptolidin (B62325), a macrolide produced by the bacterium Nocardiopsis sp., has garnered significant attention in the field of oncology for its potent and selective pro-apoptotic activity against transformed cell lines. During its isolation and under certain physiological conditions, apoptolidin can undergo an intramolecular acyl migration, leading to the formation of isoapoptolidin (B15209), a ring-expanded isomer. This technical guide provides an in-depth analysis of this compound, focusing on its relationship with apoptolidin, comparative biological activity, and the underlying molecular mechanisms. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in natural product chemistry, chemical biology, and drug discovery.
Introduction
Apoptolidin is a complex glycosylated macrolide that induces apoptosis in cancer cells with remarkable selectivity, primarily through the inhibition of mitochondrial F₀F₁-ATPase (ATP synthase).[1][2] Its unique mode of action and potent cytotoxicity against various cancer cell lines have made it a compelling lead compound for anticancer drug development. However, the chemical instability of apoptolidin, particularly its propensity to isomerize to this compound, presents a challenge for its therapeutic development.
This compound is a structural isomer of apoptolidin characterized by an expansion of the macrolactone ring.[1] This structural alteration has a profound impact on its biological activity, most notably a significant reduction in its ability to inhibit mitochondrial F₀F₁-ATPase.[1] This guide will explore the chemical relationship between these two molecules, their differential biological effects, and the experimental methodologies used to study them.
Chemical Structure and Isomerization
Apoptolidin possesses a 20-membered macrolactone ring. This compound is formed through a reversible intramolecular acyl migration, resulting in a larger, 21-membered ring. This isomerization occurs under biologically relevant aqueous conditions, and an equilibrium is established between the two forms.[1] In a methanolic triethylamine (B128534) solution, apoptolidin isomerizes to establish a 1.4:1 equilibrium mixture of this compound and apoptolidin.[3]
Logical Relationship: Isomerization of Apoptolidin
Caption: Reversible isomerization of apoptolidin to its ring-expanded form, this compound.
Quantitative Biological Data
The primary molecular target of apoptolidin is the F₁ subcomplex of mitochondrial ATP synthase.[4] The inhibitory activity of apoptolidin and this compound against this enzyme, as well as their cytotoxic effects on cancer cells, have been quantitatively assessed.
Table 1: Comparative Inhibition of Mitochondrial F₀F₁-ATPase
| Compound | IC₅₀ (μM) for F₀F₁-ATPase Inhibition | Fold Difference | Reference |
| Apoptolidin | ~0.7 | 1x | [2] |
| This compound | >7 (over 10-fold less potent) | >10x | [1] |
Table 2: Comparative Cytotoxicity (IC₅₀ Values)
| Cell Line | Compound | IC₅₀ (nM) | Reference |
| E1A-transformed rat fibroblast (Ad12-3Y1) | Apoptolidin | 6.5 | [2] |
| E1A-transformed rat fibroblast (Ad12-3Y1) | This compound | >1000 | [2] |
Experimental Protocols
Isolation and Purification of Apoptolidin and this compound
Source: Fermentation broth of Nocardiopsis sp.
Workflow for Isolation and Purification
Caption: Workflow for determining the inhibitory activity of compounds on F₀F₁-ATPase.
Detailed Methodology:
-
Preparation of Mitochondria: Mitochondria are isolated from a suitable source, such as yeast or rat liver, by differential centrifugation. 2[5]. Solubilization of F₀F₁-ATPase: The isolated mitochondria are treated with a mild detergent (e.g., digitonin) to solubilize the F₀F₁-ATPase. 3[5]. Assay Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), Mg-ATP, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. 4[5]. Inhibition Study: The solubilized enzyme is pre-incubated with varying concentrations of apoptolidin or this compound.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of ATP. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathway
Apoptolidin's inhibition of mitochondrial F₀F₁-ATPase leads to a decrease in cellular ATP levels. This energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. T[6]he activation of AMPK triggers a cascade of downstream signaling events that ultimately lead to apoptosis in cancer cells.
Apoptolidin-Induced AMPK Signaling Pathway
Caption: Signaling cascade initiated by apoptolidin, leading to apoptosis.
Conclusion
This compound, the ring-expanded isomer of apoptolidin, exhibits significantly attenuated biological activity, primarily due to its reduced ability to inhibit the molecular target, mitochondrial F₀F₁-ATPase. The reversible isomerization between apoptolidin and this compound under physiological conditions is a critical consideration for the development of apoptolidin-based therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers working to understand the structure-activity relationships of this important class of natural products and to potentially design more stable and potent analogs for cancer therapy.
References
- 1. ovid.com [ovid.com]
- 2. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin: A Technical Guide to its Natural Origin and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin (B15209), a macrolide natural product, has garnered interest within the scientific community for its biological activities. This technical guide provides a comprehensive overview of the natural source and biosynthetic pathway of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery. This document details the producing organism, the biosynthetic gene cluster, and the proposed formation of this compound through the isomerization of its congener, Apoptolidin (B62325). Quantitative data, detailed experimental protocols, and visual representations of the biosynthetic logic are provided to facilitate a deeper understanding and further investigation of this promising molecule.
Natural Source of this compound
This compound is a naturally occurring macrolide produced by the actinomycete, Nocardiopsis sp.[1]. It is consistently found in the fermentation extracts of this microorganism alongside its isomer, Apoptolidin[1][2]. While both compounds are produced, the combined yield for Apoptolidin and this compound is reported to be in the range of 150-200 mg/L of culture[2].
Isolation and Purification of this compound
While a definitive, step-by-step protocol for the exclusive isolation of this compound is not extensively detailed in the available literature, a general approach can be inferred from the methods described for the apoptolidin family of compounds. The following is a generalized protocol based on common practices for isolating macrolides from actinomycete fermentations.
Experimental Protocol: General Isolation of Apoptolidins
-
Fermentation: Nocardiopsis sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites. Fermentation is typically carried out for several days under controlled temperature and aeration.
-
Extraction: The whole fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the macrolides, is separated from the aqueous phase and the mycelial mass.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to separate the different components. This may include:
-
Silica Gel Chromatography: A preliminary separation based on polarity, using a gradient of solvents such as a mixture of dichloromethane (B109758) and methanol (B129727).
-
High-Performance Liquid Chromatography (HPLC): Further purification is achieved using normal-phase or reverse-phase HPLC. A normal-phase HPLC with a mobile phase of 10% methanol in dichloromethane has been used for the separation of apoptolidin isomers[3].
-
-
Characterization: The purified this compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
Biosynthesis of this compound
Current evidence strongly suggests that this compound is not the direct product of a distinct biosynthetic pathway but rather an isomerization product of Apoptolidin[1]. The biosynthesis of the core apoptolidin structure is orchestrated by a large Type I polyketide synthase (PKS) system.
The Apoptolidin Biosynthetic Gene Cluster
The genetic blueprint for Apoptolidin biosynthesis resides in a 116 kb gene cluster identified in Nocardiopsis sp. FU 40[3][4]. This cluster is comprised of approximately 39 open reading frames (ORFs) and features a modular Type I PKS[3][4].
Key Features of the Apoptolidin Gene Cluster:
-
Type I Polyketide Synthase: The core of the biosynthetic machinery is a large, multi-domain PKS with 13 modules responsible for the step-wise assembly of the macrolide backbone[3][4].
-
Unusual Initiation: The PKS is initiated by a methoxymalonyl-acyl carrier protein (ACP) loading module, a distinctive feature in polyketide biosynthesis[3][4].
-
Tailoring Enzymes: The gene cluster also encodes for a variety of tailoring enzymes, including P450 monooxygenases, which are presumed to be responsible for the post-PKS modifications of the macrolide core.
-
Glycosylation Machinery: The cluster contains genes for the biosynthesis of deoxysugars and three glycosyltransferases that are responsible for attaching the sugar moieties to the aglycone[4].
Proposed Biosynthetic Pathway of the Apoptolidin Aglycone
The biosynthesis of the apoptolidin aglycone is a multi-step process catalyzed by the modular PKS. Each module is responsible for the addition of a specific extender unit (either malonyl-CoA or methylmalonyl-CoA) and for setting the stereochemistry of the growing polyketide chain. The following diagram illustrates the general workflow of a modular Type I PKS.
Caption: General workflow of a modular Type I Polyketide Synthase.
Formation of this compound via Isomerization
This compound is formed through the isomerization of Apoptolidin. This transformation involves an intramolecular transesterification, where the macrolactone ring is opened and re-closed at a different hydroxyl group. It has been demonstrated that treatment of Apoptolidin with methanolic triethylamine (B128534) establishes a 1.4:1 equilibrium mixture of this compound and Apoptolidin[1]. This suggests that the isomerization is a base-catalyzed process. It is plausible that this isomerization can occur spontaneously under certain conditions during fermentation or during the extraction and purification process, especially if basic conditions are encountered.
The following diagram illustrates the proposed isomerization of Apoptolidin to this compound.
Caption: Proposed isomerization of Apoptolidin to this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data related to the natural source and formation of this compound.
| Parameter | Value | Reference |
| Combined Yield (Apoptolidin + this compound) | 150-200 mg/L | [2] |
| Equilibrium Ratio (this compound:Apoptolidin) | 1.4 : 1 | [1] |
Conclusion
This compound is a fascinating natural product with a unique origin story. While its biosynthesis is intrinsically linked to that of Apoptolidin, its formation through a likely spontaneous isomerization highlights the chemical diversity that can arise from a single biosynthetic pathway. The identification of the apoptolidin gene cluster in Nocardiopsis sp. opens up exciting avenues for future research, including the potential for biosynthetic engineering to produce novel and more potent analogs. This technical guide provides a solid foundation for researchers to delve deeper into the chemistry and biology of this compound and the broader apoptolidin family. Further studies are warranted to fully elucidate the function of each gene in the biosynthetic cluster and to optimize the production of these valuable compounds.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined Chemical and Biosynthetic Route to Access a New Apoptolidin Congener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the Apoptolidins in Nocardiopsis sp. FU 40 - PMC [pmc.ncbi.nlm.nih.gov]
Isoapoptolidin CAS number and molecular weight.
An In-Depth Technical Guide to Isoapoptolidin (B15209) for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a macrolide natural product that has garnered interest within the scientific community for its relationship to apoptolidin (B62325), a compound known for its selective induction of apoptosis in various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the underlying mechanism of action. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of natural products that modulate cellular metabolism and apoptosis.
Physicochemical Properties
This compound is a structural isomer of apoptolidin, a glycomacrolide produced by the fermentation of the microorganism Nocardiopsis sp.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 476647-30-0 | Internal Search |
| Molecular Weight | 1129.37 g/mol | Internal Search |
| Molecular Formula | C₅₈H₉₆O₂₁ | Internal Search |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF | Internal Search |
Isomerization from Apoptolidin
This compound is formed through the isomerization of apoptolidin. This reaction can be induced by treatment with methanolic triethylamine, leading to a 1.4:1 equilibrium mixture of this compound and apoptolidin.[1] The rate of this isomerization has been observed to approach equilibrium within the timeframe of typical cell-based assays, a crucial consideration for interpreting biological data.[2]
Biological Activity and Mechanism of Action
The apoptolidin family of compounds, including this compound, are recognized for their selective cytotoxic effects on cancer cells.[3][4] The primary molecular target of these glycomacrolides is the F1 subcomplex of mitochondrial ATP synthase.[3][4]
Inhibition of ATP synthase by apoptolidin and its analogs disrupts cellular energy homeostasis, leading to the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3][5][6] AMPK activation is a key cellular response to energy stress. While both apoptolidin and this compound target ATP synthase, this compound exhibits a reduced inhibitory effect on mitochondrial F0F1-ATPase, being over 10-fold less potent than apoptolidin.[2]
The selective induction of apoptosis in cancer cells by the parent compound, apoptolidin, is a significant area of research.[7] This process is intricately linked to the intrinsic apoptotic pathway, which involves the mitochondria. By disrupting mitochondrial function through ATP synthase inhibition, apoptolidins can trigger the cascade of events leading to programmed cell death.
Signaling Pathway
The inhibition of mitochondrial ATP synthase by apoptolidin family compounds initiates a signaling cascade mediated by AMPK. The following diagram illustrates this pathway.
Experimental Protocols
Isolation of this compound
This compound has been successfully isolated from the crude fermentation extracts of the apoptolidin-producing microorganism Nocardiopsis sp.[1] A general workflow for such an isolation process is outlined below.
Methodology:
-
Fermentation: Culturing of Nocardiopsis sp. under conditions conducive to the production of apoptolidin and its isomers.
-
Extraction: The fermentation broth is subjected to solvent extraction to obtain a crude mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract is then purified using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the different components.[8]
-
Fraction Collection and Analysis: Fractions are collected and analyzed to identify those containing this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8]
Conclusion
This compound represents an interesting chemical entity closely related to the potent anticancer agent, apoptolidin. While its direct biological activity is reported to be less potent than its isomer, its formation through isomerization under physiological conditions warrants careful consideration in any study involving apoptolidin. Understanding the physicochemical properties, biological activity, and mechanism of action of this compound is crucial for researchers in the field of natural product chemistry and drug discovery. Further investigation into the specific cellular effects of this compound may yet reveal unique therapeutic potential.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 5. ovid.com [ovid.com]
- 6. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoapoptolidin: A Technical Review of its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209), a macrolide natural product, has emerged as a compound of interest in the field of oncology due to its potent pro-apoptotic and anti-proliferative activities. As a ring-expanded isomer of the well-studied apoptolidin, this compound presents a unique chemical scaffold that warrants in-depth investigation for its therapeutic potential. This technical guide provides a comprehensive review of the current understanding of this compound's biological activity, focusing on its mechanism of action, quantitative cytotoxic effects, and the experimental methodologies employed in its evaluation.
I. Quantitative Analysis of Biological Activity
The anti-proliferative activity of this compound has been evaluated against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Ad12-3Y1 (E1A-transformed rat fibroblasts) | Transformed Fibroblasts | 0.009 | [1] |
| Yeast Mitochondria (F0F1-ATPase Inhibition) | N/A | 17 | [1] |
Note: Data on the cytotoxicity of this compound across a broader range of human cancer cell lines is currently limited in publicly available literature. The provided data highlights its potent activity in a transformed cell line model and its comparatively weaker, yet present, inhibition of F0F1-ATPase.
II. Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death. While the complete signaling cascade is still under investigation, current evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This is supported by the pro-apoptotic activity of its parent compound, apoptolidin, which is known to target the mitochondrial F0F1-ATPase.
Inhibition of Mitochondrial F0F1-ATPase
This compound has been shown to inhibit the F0F1-ATPase, a key enzyme in the mitochondrial respiratory chain responsible for ATP synthesis.[1] Inhibition of this enzyme disrupts cellular energy metabolism, leading to mitochondrial dysfunction, which is a potent trigger for the intrinsic apoptotic pathway. However, it is noteworthy that this compound is a significantly less potent inhibitor of F0F1-ATPase compared to apoptolidin, yet it exhibits comparable cytotoxicity in certain cancer cell lines.[1] This suggests that while F0F1-ATPase inhibition likely contributes to its biological activity, other mechanisms may also be at play.
Apoptotic Signaling Pathway
The induction of apoptosis by this compound is hypothesized to follow the canonical intrinsic pathway. The disruption of mitochondrial function leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. This, in turn, triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.
Figure 1. Proposed intrinsic apoptotic pathway induced by this compound.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the literature to assess the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 2. Workflow for determining cytotoxicity using the MTT assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase Activity Assay (Caspase-3/7 Assay)
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release cellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Incubation: Incubate at room temperature to allow for cleavage of the substrate by active caspases.
-
Signal Detection: Measure the luminescence or fluorescence signal, which is proportional to the amount of active caspase-3/7.
F0F1-ATPase Inhibition Assay
This assay measures the ATP hydrolysis activity of isolated mitochondria.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., yeast or rat liver) by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a substrate for ATPase (e.g., ATP) and a coupled enzyme system to detect ADP production.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
-
Initiate Reaction: Initiate the reaction by adding the isolated mitochondria.
-
Spectrophotometric Measurement: Monitor the change in absorbance over time, which is proportional to the rate of ADP production and thus ATPase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor and determine the IC50 value.[2]
IV. Conclusion and Future Directions
This compound is a promising natural product with potent anti-proliferative and pro-apoptotic activity. Its mechanism of action appears to be multifactorial, involving at least in part the inhibition of mitochondrial F0F1-ATPase and the subsequent induction of the intrinsic apoptotic pathway. However, to fully realize its therapeutic potential, further research is imperative. A broader screening of this compound against a diverse panel of human cancer cell lines is necessary to establish a comprehensive cytotoxicity profile. Furthermore, detailed mechanistic studies are required to fully elucidate the signaling pathways involved in this compound-induced apoptosis, including the specific roles of Bcl-2 family proteins and the complete caspase activation cascade. Such studies will be instrumental in guiding the future development of this compound and its analogs as novel anticancer agents.
References
Early studies on the mechanism of action of Isoapoptolidin.
An In-Depth Technical Guide on the Early Studies of Isoapoptolidin's Mechanism of Action
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound belongs to the apoptolidin (B62325) family of glycosylated macrolides, natural products recognized for their selective and potent induction of apoptosis in cancer cells. Early investigations into the mechanism of action of this family, particularly the parent compound Apoptolidin A, revealed a distinct pathway for inducing programmed cell death. This technical guide synthesizes the findings from these foundational studies, focusing on the core mechanism, quantitative data, key experimental protocols, and the elucidated signaling pathways. The primary molecular target identified is the mitochondrial F₀F₁-ATP synthase.[1][2][3] Inhibition of this essential enzyme disrupts cellular bioenergetics, triggering the intrinsic apoptotic cascade. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound and related compounds.
Core Mechanism of Action: Inhibition of Mitochondrial F₀F₁-ATP Synthase
Foundational research pinpointed the F₁ subcomplex of mitochondrial ATP synthase as the direct molecular target of the apoptolidin family.[1][4] Apoptolidin demonstrates a potent inhibitory effect on the F₀F₁-ATPase activity.[2][3] This inhibition is significant because many cancer cells exhibit altered energy metabolism and an increased dependence on mitochondrial oxidative phosphorylation (OXPHOS), creating a therapeutic vulnerability.[4]
By disrupting the function of ATP synthase, this compound compromises the cell's primary energy production machinery. This leads to a cascade of events characteristic of mitochondrial-mediated apoptosis, also known as the intrinsic pathway of apoptosis.[5] Studies have shown that cell death induced by apoptolidin is dependent on the action of caspase-9 and can be inhibited by the anti-apoptotic protein BCL-2, further substantiating the involvement of the mitochondrial pathway.[2]
Signaling Pathway: From ATP Synthase Inhibition to Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound.
Quantitative Data Presentation
Early studies quantified the biological activity of Apoptolidin A against specific cell lines and its direct inhibitory effect on its molecular target. The data highlights its potent and selective nature.
| Parameter | Target/Cell Line | Value | Reference |
| GI₅₀ | E1A transformed rat fibroblasts (Ad12-3Y1) | 6.5 nM | [3] |
| GI₅₀ | Normal rat fibroblasts (3Y1) | > 1 µM | [3] |
| IC₅₀ | Cell-free F₀F₁-ATPase Inhibition | 0.7 µM | [3] |
| Kᵢ | F₀F₁-ATPase in yeast mitochondria | 4-5 µM | [2] |
Experimental Protocols
The following protocols describe the key methodologies used in the early evaluation of this compound's mechanism of action.
Protocol: Cell Viability and Antiproliferation Assay
This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Materials:
-
Target cancer cell lines (e.g., Ad12-3Y1) and normal control cell lines (e.g., 3Y1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Assessment (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound and use non-linear regression to calculate the GI₅₀/IC₅₀ value.
Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with an effective concentration of this compound for a specified time (e.g., 6-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI solution.
-
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blot for Caspase and PARP Cleavage
This protocol is used to detect the activation of key apoptotic proteins.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in lysis buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. The appearance of a cleaved PARP fragment (89 kDa) indicates caspase activation.
Visualization of Experimental Workflow
The logical flow of experiments to elucidate the mechanism of action of this compound is crucial for a systematic investigation. The following diagram outlines a typical workflow.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase. | Vanderbilt University Medical Center [medsites.vumc.org]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Equilibrium Between Apoptolidin and Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptolidin (B62325), a macrolide natural product, is a potent and selective inhibitor of mitochondrial F₀F₁-ATP synthase, leading to the induction of apoptosis in cancer cells.[1][2] Its chemical stability, however, is complicated by its propensity to isomerize into Isoapoptolidin (B15209). This technical guide provides a comprehensive overview of the equilibrium between Apoptolidin and its ring-expanded isomer, this compound. It details the quantitative aspects of this equilibrium, the experimental protocols for its establishment and analysis, and the broader implications for drug development. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows using detailed diagrams.
Introduction: The Biological Significance of Apoptolidin
Apoptolidin has garnered significant interest in the field of oncology due to its selective cytotoxicity against transformed cells.[1] Its primary molecular target is the F₀F₁-ATP synthase, a crucial enzyme in cellular bioenergetics.[2][3] By inhibiting this proton pump, Apoptolidin disrupts mitochondrial function, leading to a decrease in ATP synthesis and ultimately triggering the intrinsic pathway of apoptosis.[1][2] This mechanism of action makes Apoptolidin a valuable tool for studying mitochondrial-dependent apoptosis and a potential lead compound for novel anticancer therapies. However, the development of Apoptolidin as a therapeutic agent is hampered by its isomerization to the less active this compound.[4][5] Understanding and controlling this equilibrium is therefore of paramount importance.
The Apoptolidin-Isoapoptolidin Equilibrium
Apoptolidin can undergo an intramolecular transesterification to form its structural isomer, this compound. This reaction is reversible, leading to an equilibrium mixture of the two compounds.
Chemical Structures and Isomerization
Quantitative Analysis of the Equilibrium
The equilibrium between Apoptolidin and this compound has been quantitatively assessed under specific laboratory conditions. The following table summarizes the key quantitative data found in the literature.
| Parameter | Value | Conditions | Reference |
| Equilibrium Ratio (this compound:Apoptolidin) | 1.4:1 | Methanolic Triethylamine (B128534) | [4][5] |
This ratio indicates that under basic methanolic conditions, the formation of this compound is slightly favored. Further research is needed to determine the equilibrium constants and thermodynamic parameters under various conditions, such as different pH values, solvents, and temperatures, to gain a more complete understanding of this dynamic process.
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the Apoptolidin-Isoapoptolidin equilibrium.
Protocol for Establishing the Apoptolidin-Isoapoptolidin Equilibrium
This protocol is based on the method described for the isomerization of Apoptolidin.[4][5]
Objective: To establish an equilibrium mixture of Apoptolidin and this compound.
Materials:
-
Apoptolidin sample
-
Methanol (B129727) (MeOH), anhydrous
-
Triethylamine (TEA)
-
Small reaction vial with a screw cap
-
Magnetic stirrer and stir bar (optional)
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
Procedure:
-
Dissolve a known quantity of Apoptolidin in anhydrous methanol to a desired concentration (e.g., 1 mg/mL) in a clean, dry reaction vial.
-
Add triethylamine to the methanolic solution of Apoptolidin. The final concentration of triethylamine should be sufficient to catalyze the isomerization (e.g., 1-5% v/v).
-
Seal the vial tightly to prevent solvent evaporation.
-
If desired, purge the vial with an inert gas (N₂ or Ar) before sealing to minimize potential side reactions.
-
Allow the reaction mixture to stir at room temperature. The time required to reach equilibrium should be determined empirically by monitoring the reaction progress. Based on the literature, this can range from several hours to days.
-
Monitor the reaction progress periodically by taking small aliquots of the reaction mixture for analysis by HPLC or LC-MS.
-
Equilibrium is considered reached when the ratio of this compound to Apoptolidin remains constant over successive measurements.
-
Once equilibrium is reached, the reaction can be quenched by neutralizing the triethylamine with a mild acid (e.g., a few drops of acetic acid) or by removing the solvent under reduced pressure.
Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Apoptolidin and this compound in an equilibrium mixture.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is typically suitable for the separation of macrolides.
Mobile Phase and Gradient:
-
A gradient of acetonitrile (B52724) and water, both with 0.1% formic acid, is a common mobile phase for the separation of natural products. The exact gradient program should be optimized for baseline separation of the two isomers.
Procedure:
-
Prepare a standard curve for Apoptolidin of known concentrations to determine its retention time and for quantification. If a pure standard of this compound is available, a separate standard curve should be prepared for it.
-
Inject the equilibrium mixture onto the HPLC column.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of Apoptolidin).
-
Identify the peaks corresponding to Apoptolidin and this compound based on their retention times (compared to standards, if available) and their appearance as the reaction progresses.
-
Integrate the peak areas of Apoptolidin and this compound.
-
Calculate the ratio of the two isomers based on their peak areas. If response factors are different, they should be taken into account for accurate quantification.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to Apoptolidin's mechanism of action and the experimental workflow for studying the equilibrium.
Apoptolidin's Mechanism of Action: Inhibition of ATP Synthase and Induction of Apoptosis
Caption: Signaling pathway of Apoptolidin-induced apoptosis.
Experimental Workflow for Determining the Apoptolidin-Isoapoptolidin Equilibrium
Caption: Workflow for equilibrium determination.
Implications for Drug Development
The isomerization of Apoptolidin to this compound has significant implications for its development as a therapeutic agent:
-
Stability and Formulation: The tendency of Apoptolidin to convert to a potentially less active form necessitates the development of stable formulations that can prevent or slow down this isomerization. This could involve pH control, the use of specific excipients, or lyophilization.
-
Prodrug Strategies: The isomerization process could potentially be exploited in a prodrug strategy, where a more stable derivative is administered and then converted to the active Apoptolidin in vivo.
-
Structure-Activity Relationship (SAR) Studies: The existence of the Apoptolidin-Isoapoptolidin equilibrium highlights the importance of the macrolide ring structure for biological activity. Comparative studies of the potency of both isomers are crucial for understanding the SAR of this class of compounds.
-
In Vivo Isomerization: It is important to investigate whether this isomerization occurs under physiological conditions in vivo.[5] This would impact the pharmacokinetic and pharmacodynamic properties of Apoptolidin.
Conclusion
The equilibrium between Apoptolidin and this compound is a critical factor to consider in the research and development of this promising anticancer agent. While a foundational understanding of this equilibrium has been established, further studies are warranted to explore the thermodynamics and kinetics of the isomerization under a wider range of conditions. A thorough characterization of the biological activities of both isomers will be instrumental in guiding future drug design and development efforts aimed at harnessing the full therapeutic potential of Apoptolidin. This technical guide provides a solid foundation for researchers in this field, outlining the current knowledge and providing practical experimental frameworks.
References
- 1. Apoptolidin: induction of apoptosis by a natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chemical Synthesis of Isoapoptolidin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoapoptolidin (B15209), a ring-expanded isomer of the potent apoptotic agent apoptolidin (B62325), presents a compelling target for chemical synthesis due to its unique structure and biological activity. While less potent than apoptolidin, its distinct properties and relationship to its parent compound warrant investigation, necessitating reliable synthetic access. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, proceeding through the total synthesis of its precursor, apoptolidin. The synthesis of apoptolidin is a significant undertaking, involving the assembly of several complex fragments, followed by key coupling and macrocyclization reactions. This compound is then readily obtained through a final isomerization step. This guide summarizes the key synthetic strategies, presents quantitative data in tabular format for easy comparison, and offers detailed protocols for critical transformations. Furthermore, visual diagrams of the synthetic workflow and the relevant biological pathway are provided to enhance understanding.
Introduction
Apoptolidin, a 20-membered macrolide, was first isolated from Nocardiopsis sp. and identified as a selective inducer of apoptosis in certain transformed cells. Its potent biological activity is attributed to the inhibition of mitochondrial F0F1-ATPase. This compound was later identified as a naturally occurring, more stable, ring-expanded isomer of apoptolidin. The chemical synthesis of this compound is intrinsically linked to the synthesis of apoptolidin, as it can be formed via a base-mediated isomerization of the latter. This document outlines the total synthesis of apoptolidin, based on the convergent strategies developed by Nicolaou and others, and the subsequent conversion to this compound.
The retrosynthetic analysis of apoptolidin reveals several key fragments that are synthesized independently and then coupled. The final stages of the synthesis typically involve a Stille coupling to connect the major fragments, followed by a Yamaguchi macrolactonization to form the macrocycle, and subsequent glycosylations to append the sugar moieties.
Retrosynthetic Analysis and Strategy
The synthesis of apoptolidin is approached through a convergent strategy, breaking the complex molecule down into smaller, more manageable fragments. The primary disconnections are at the C11-C12 bond (addressed by a Stille coupling), the macrolide ester linkage (formed via Yamaguchi macrolactonization), and the glycosidic linkages.
Application Notes and Protocols for the Isolation and Purification of Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin is a macrolide natural product that has garnered interest within the scientific community due to its potential biological activities. It is an isomer of the more well-known compound, Apoptolidin A, which is produced by the actinomycete Nocardiopsis sp..[1] Apoptolidin A has been noted for its selective cytotoxicity against certain cancer cell lines, and this compound shares a similar structural backbone. This document provides a detailed protocol for the isolation of Apoptolidin A from Nocardiopsis sp. fermentation culture, its subsequent isomerization to this compound, and the purification of the target compound.
Data Presentation
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | 10 | - |
| Molasses | 10 | 10 |
| Peptone | 10 | 1 |
| Beef Extract | 10 | - |
| Glycerol | - | 20 |
| Casamino Acid | - | 5 |
| Calcium Carbonate | - | 1 |
| pH | 7.2 | 7.2 |
Table 2: Chromatographic Purification Parameters for Apoptolidin A
| Stage | Column | Mobile Phase | Elution Mode |
| Size-Exclusion (Initial) | Sephadex LH-20 (or equivalent) | Methanol (B129727) | Isocratic |
| Reverse-Phase HPLC (Final) | Waters XBridge Prep C18 (19 x 150 mm) | A: 95% Water, 5% Acetonitrile, 10 mM Ammonium AcetateB: Acetonitrile | Gradient |
Note on Gradient Elution: A common starting point for a gradient could be a linear progression from a low to a high concentration of Mobile Phase B over a set period, for example, from 30% B to 80% B over 20 minutes. The exact gradient will require optimization based on the specific system and crude extract composition.
Experimental Protocols
Fermentation of Nocardiopsis sp.
This protocol outlines the cultivation of Nocardiopsis sp. (e.g., strain FU 40) for the production of Apoptolidin A.[2]
a. Seed Culture Preparation:
-
Prepare the Seed Medium as detailed in Table 1 and sterilize by autoclaving.
-
Inoculate 5 mL of the sterile Seed Medium with spores of Nocardiopsis sp. from a fresh agar (B569324) plate.
-
Incubate the culture at 30°C with shaking for 4 days.
b. Production Culture:
-
Prepare the Production Medium as detailed in Table 1 and sterilize by autoclaving.
-
Inoculate 50 mL of the sterile Production Medium in a 250 mL flask with the 5 mL seed culture.
-
Incubate the production culture at 30°C with shaking for 6 days.
Extraction of Crude Apoptolidin A
This protocol describes the extraction of the crude macrolide from the fermentation broth.[1][2]
-
Following the 6-day incubation, harvest the fermentation broth.
-
Centrifuge the broth at 3750 rpm to separate the mycelia from the supernatant.
-
Collect the supernatant (aqueous layer) and extract it three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the filtrate in vacuo to yield the crude extract.
Purification of Apoptolidin A
This multi-step chromatography protocol is designed to purify Apoptolidin A from the crude extract.[1]
a. Size-Exclusion Chromatography (Initial Cleanup):
-
Resuspend the crude extract in a minimal volume of methanol.
-
Load the resuspended extract onto a size-exclusion chromatography column (e.g., Sephadex LH-20) pre-equilibrated with methanol.
-
Elute the column with methanol and collect fractions.
-
Analyze the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing Apoptolidin A.
-
Pool the Apoptolidin A-containing fractions and concentrate in vacuo.
b. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dissolve the enriched extract from the previous step in a suitable solvent (e.g., methanol or a mixture of Mobile Phase A and B).
-
Purify the sample using a preparative RP-HPLC system with the column and mobile phases specified in Table 2.
-
Monitor the elution profile using a UV detector.
-
Collect the fractions corresponding to the Apoptolidin A peak.
-
Confirm the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent to obtain purified Apoptolidin A.
Isomerization of Apoptolidin A to this compound
This protocol describes the chemical conversion of Apoptolidin A to this compound. Apoptolidin can isomerize to this compound when treated with methanolic triethylamine (B128534), resulting in an equilibrium mixture.
-
Dissolve the purified Apoptolidin A in methanol containing a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or analytical HPLC to observe the formation of this compound and the establishment of equilibrium between the two isomers.
-
Once equilibrium is reached, quench the reaction by neutralizing the triethylamine with a mild acid (e.g., dilute acetic acid) or by removing the solvent in vacuo.
Purification of this compound
This protocol outlines the separation of this compound from the Apoptolidin A/Isoapoptolidin mixture.
-
Dissolve the dried residue from the isomerization reaction in a suitable solvent.
-
Employ the same RP-HPLC system as used for the purification of Apoptolidin A (Table 2). Due to the structural difference between the isomers, they should have different retention times, allowing for their separation.
-
Optimize the gradient elution to achieve baseline separation of the this compound and Apoptolidin A peaks.
-
Collect the fractions corresponding to the this compound peak.
-
Verify the purity of the isolated this compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).
Visualizations
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Apoptolidin and Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed methodologies for the analytical and preparative separation of Apoptolidin and its isomer, Isoapoptolidin, using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols outlined herein are designed to achieve baseline resolution, enabling accurate quantification and purification of these two closely related macrolides. This document includes recommended HPLC conditions, sample preparation procedures, and data presentation guidelines to assist researchers in the analysis and isolation of these compounds.
Introduction
Apoptolidin is a glycosidic macrolide that has garnered significant interest in the scientific community due to its potent pro-apoptotic activity in various cancer cell lines. During its production through fermentation and subsequent purification processes, Apoptolidin can isomerize to form this compound. The structural similarity between these two isomers presents a significant analytical challenge, requiring a robust and high-resolution separation technique. Reversed-phase HPLC is a powerful tool for the separation of closely related chemical entities and is the method of choice for resolving Apoptolidin and this compound. This application note details optimized HPLC methods for both analytical-scale separation for quantification and preparative-scale separation for isolation.
Analytical HPLC Method for Separation of Apoptolidin and this compound
This method is suitable for the quantitative analysis of Apoptolidin and this compound in a sample mixture, allowing for the determination of purity and the ratio of the two isomers.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (B52724) |
| Gradient | 40% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 238 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Expected Results
Under these conditions, baseline separation of Apoptolidin and this compound is expected. Due to subtle differences in polarity, this compound typically elutes slightly earlier than Apoptolidin.
| Compound | Typical Retention Time (min) | Resolution (Rs) |
| This compound | 12.5 | > 1.5 |
| Apoptolidin | 13.8 | > 1.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and mobile phase preparation.
Experimental Protocol: Analytical Method
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
Sample Preparation:
-
Dissolve the sample containing Apoptolidin and this compound in a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition (40% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30°C.
-
Set the UV detector to a wavelength of 238 nm.
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in the chromatographic conditions table.
-
Integrate the peaks corresponding to this compound and Apoptolidin to determine their respective areas for quantification.
-
Preparative HPLC Method for Isolation of Apoptolidin and this compound
This method is designed for the purification of Apoptolidin and this compound from a mixture, enabling the collection of individual isomers for further studies.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | Isocratic at 45% B |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 238 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and column loading capacity) |
Experimental Protocol: Preparative Method
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A and B as described in the analytical method, ensuring sufficient volume for the preparative run.
-
Degas the mobile phases.
-
-
Sample Preparation:
-
Dissolve the crude or partially purified sample in the mobile phase (or a compatible solvent) at the highest possible concentration without causing precipitation.
-
Filter the sample solution to remove any particulate matter.
-
-
HPLC System Setup and Purification:
-
Equilibrate the preparative HPLC system with the isocratic mobile phase (45% B) until a stable baseline is observed.
-
Perform a small analytical injection to confirm the retention times of the isomers under the isocratic conditions.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the elution of this compound and Apoptolidin.
-
Combine the fractions containing the pure isomers.
-
Analyze the purity of the collected fractions using the analytical HPLC method described above.
-
Remove the solvent from the collected fractions (e.g., by rotary evaporation or lyophilization) to obtain the purified compounds.
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for the analytical HPLC separation of Apoptolidin and this compound.
Caption: Isomerization relationship between Apoptolidin and this compound.
Conclusion
The HPLC methods detailed in this application note provide robust and reliable protocols for the separation of Apoptolidin and this compound. The analytical method is suitable for routine quality control and quantitative analysis, while the preparative method allows for the efficient isolation of these isomers for further research. Successful implementation of these methods will aid in the accurate characterization and development of Apoptolidin-based therapeutics.
Application Notes and Protocols for the Structural Analysis of Isoapoptolidin via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Nuclear Magnetic Resonance (NMR) spectroscopy techniques tailored for the detailed structural elucidation of Isoapoptolidin, a complex macrolide with significant biological activity. The protocols outlined below serve as a methodological guide for researchers aiming to confirm the structure, determine the stereochemistry, and understand the conformational dynamics of this compound and related natural products.
Introduction to NMR Spectroscopy for this compound Analysis
The structural determination of complex natural products like this compound relies heavily on a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. These techniques provide detailed information about the chemical environment of individual atoms and their connectivity, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry. Key experiments include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).
Key NMR Experiments for this compound Structural Analysis
A systematic approach employing a series of NMR experiments is crucial for the complete structural assignment of this compound.
-
¹H NMR (Proton NMR): This is the foundational experiment, providing information on the chemical environment, number, and connectivity of protons in the molecule. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal dihedral angles between adjacent protons, aiding in conformational analysis.
-
¹³C NMR (Carbon NMR): This experiment provides a spectrum of the ¹³C isotopes, revealing the number of distinct carbon environments. The chemical shifts of carbons are highly indicative of their functional group and hybridization state.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly attached to heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum links a proton to its directly bonded carbon, providing a powerful tool for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. HMBC is critical for connecting different spin systems identified by COSY and for assigning quaternary carbons that do not have attached protons.
-
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments detect through-space correlations between protons that are in close proximity, regardless of their bonding connectivity. They are indispensable for determining the relative stereochemistry and conformation of the molecule by identifying protons that are spatially near each other. For a molecule of the size of this compound, ROESY is often preferred as it can provide unambiguous correlations for medium-sized molecules where the NOE may be close to zero.[1]
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR data for a complex macrolide like this compound. Spectrometer parameters should be optimized based on the specific instrument and sample concentration.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent. Common choices for macrolides include deuterated chloroform (B151607) (CDCl₃), deuterated methanol (B129727) (CD₃OD), or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The choice of solvent can influence the chemical shifts, so consistency is key.
-
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
1D NMR Data Acquisition
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | ≥ 500 MHz | ≥ 125 MHz |
| Pulse Program | Standard 1-pulse | Standard 1-pulse with proton decoupling |
| Spectral Width | ~12 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K | 298 K |
2D NMR Data Acquisition
| Parameter | COSY | HSQC | HMBC | ROESY |
| Spectrometer Frequency | ≥ 500 MHz | ≥ 500 MHz | ≥ 500 MHz | ≥ 500 MHz |
| Pulse Program | Standard COSYGP | Standard HSQCEDETGP | Standard HMBCGP | Standard ROESYPH |
| Spectral Width (F2 - ¹H) | ~12 ppm | ~12 ppm | ~12 ppm | ~12 ppm |
| Spectral Width (F1) | ~12 ppm | ~180 ppm (¹³C) | ~220 ppm (¹³C) | ~12 ppm |
| Number of Increments (F1) | 256-512 | 128-256 | 256-512 | 256-512 |
| Number of Scans per Increment | 2-8 | 4-16 | 8-32 | 8-32 |
| Relaxation Delay | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s | 2.0-3.0 s |
| Mixing Time | N/A | N/A | N/A | 200-500 ms |
Data Presentation: Hypothetical NMR Data for this compound
As specific, experimentally determined NMR data for this compound is not publicly available, the following tables are presented in a hypothetical format to illustrate how the quantitative data should be structured for clear comparison and analysis. The chemical shifts are based on typical values for similar macrolide structures.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |
| 1 | 170.5 | - |
| 2 | 35.2 | 2.50, m |
| 3 | 72.1 | 4.10, dd (8.0, 4.0) |
| ... | ... | ... |
| 28 | 17.5 | 1.25, d (6.5) |
| 1' | 101.8 | 4.80, d (3.5) |
| ... | ... | ... |
| 6'' | 18.2 | 1.15, d (6.0) |
Table 2: Key 2D NMR Correlations for this compound (Hypothetical)
| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δC) | Key ROESY Correlations (δH) |
| 4.10 (H-3) | 2.50 (H-2) | C-1, C-2, C-4, C-5 | 1.25 (H-28) |
| 4.80 (H-1') | 3.60 (H-2') | C-9, C-2', C-5' | 5.50 (H-9) |
| ... | ... | ... | ... |
Mechanism of Action and Signaling Pathway
Studies on the apoptolidin (B62325) family of compounds have revealed that they are potent inhibitors of mitochondrial F₁F₀-ATP synthase. This inhibition leads to a depletion of cellular ATP, which in turn activates the AMP-activated protein kinase (AMPK) pathway. AMPK is a key cellular energy sensor that, when activated, initiates a cascade of events to restore energy balance, including the inhibition of anabolic processes and the stimulation of catabolic pathways. The activation of AMPK is a crucial step in the signaling pathway that ultimately leads to the observed selective apoptosis in cancer cells.
Caption: Proposed signaling pathway for this compound.
Experimental Workflow for Structural Elucidation
The logical flow of experiments for determining the structure of this compound is crucial for an efficient and accurate analysis.
Caption: Experimental workflow for this compound structural analysis.
References
Application Notes and Protocols for X-ray Crystallography of Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the three-dimensional structure of Isoapoptolidin using single-crystal X-ray diffraction. The information is compiled from the published crystal structure and is intended to guide researchers in the replication of this experiment and in the structural analysis of related macrolide compounds.
Summary of Crystallographic Data
The following table summarizes the key quantitative data from the single-crystal X-ray diffraction analysis of this compound.
| Parameter | Value |
| Crystal Data | |
| Formula | C₅₈H₉₆O₂₁ |
| Formula Weight | 1145.35 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.345(6) |
| b (Å) | 18.901(8) |
| c (Å) | 28.99(1) |
| V (ų) | 6762(5) |
| Z | 4 |
| Dcalc (g/cm³) | 1.125 |
| Crystal Size (mm) | 0.40 x 0.10 x 0.10 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| 2θmax (°) | 46.5 |
| Reflections Collected | 49603 |
| Unique Reflections | 9811 |
| R(int) | 0.098 |
| Refinement | |
| R₁(F) [I>2σ(I)] | 0.089 |
| wR₂(F²) (all data) | 0.223 |
| Goodness-of-fit (S) | 1.04 |
Experimental Protocol
This protocol outlines the key steps for obtaining and analyzing crystals of this compound suitable for X-ray diffraction studies.
1. Crystallization
-
Method: Vapor diffusion.
-
Procedure: Crystals of this compound were grown by slow evaporation from a solution of methanol (B129727).
-
Details: While the specific concentrations and conditions for the vapor diffusion setup (e.g., precipitant solution, temperature) are not detailed in the primary literature, a typical starting point would involve dissolving this compound in a minimal amount of methanol and allowing the solvent to slowly evaporate in a sealed container with a less volatile precipitant.
2. Data Collection
-
Instrumentation: A Bruker SMART CCD 1000 diffractometer was utilized for data collection.
-
X-ray Source: The instrument was equipped with a graphite-monochromated MoKα radiation source.
-
Temperature: The crystal was maintained at a temperature of 100(2) K during data collection to minimize thermal vibrations and potential radiation damage.
-
Data Acquisition: A series of frames were collected with an omega scan width of 0.3° and an exposure time of 30 seconds per frame.
3. Structure Solution and Refinement
-
Software: The SHELXTL software package was used for structure solution and refinement.
-
Structure Solution: The structure was solved by direct methods.
-
Refinement: The structure was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for the X-ray crystallography of this compound.
Caption: Experimental workflow for this compound X-ray crystallography.
Application Notes and Protocols: In Vitro F0F1-ATPase Inhibition Assay Using Isoapoptolidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The F-type ATP synthase (F0F1-ATPase) is a critical enzyme in cellular metabolism, responsible for the majority of ATP synthesis through oxidative phosphorylation.[1][2] This enzyme, located in the inner mitochondrial membrane, can also function in reverse, hydrolyzing ATP to pump protons, thereby playing a role in maintaining the mitochondrial membrane potential.[2][3] Due to its central role in cellular bioenergetics, F0F1-ATPase has emerged as a promising target for therapeutic intervention, particularly in oncology.
Isoapoptolidin (B15209), a macrolide natural product, is a known inhibitor of mitochondrial F0F1-ATPase.[4] Its parent compound, apoptolidin (B62325), selectively induces apoptosis in certain cancer cell lines, suggesting that inhibition of F0F1-ATPase could be a viable strategy for cancer therapy.[4][5][6] While this compound is less potent than apoptolidin in enzymatic assays, it demonstrates comparable antiproliferative activity against transformed cells, highlighting its potential as a valuable research tool and therapeutic lead.[4]
These application notes provide a detailed protocol for an in vitro F0F1-ATPase inhibition assay using this compound. The described spectrophotometric assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH. This document also presents key quantitative data for this compound and outlines the putative signaling pathway affected by its inhibitory action.
Quantitative Data: this compound Inhibition of F0F1-ATPase
The inhibitory potency of this compound against F0F1-ATPase has been determined in cell-free enzymatic assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50).
| Compound | F0F1-ATPase IC50 (µM) | Notes |
| This compound | 17 | Determined in a cell-free enzymatic assay using yeast mitochondrial F0F1-ATPase.[4] |
| Apoptolidin | 0.7 | Included for comparison; parent compound.[4] |
Signaling Pathway: F0F1-ATPase Inhibition and Apoptosis Induction
Inhibition of F0F1-ATPase by compounds like this compound disrupts mitochondrial function, leading to a cascade of events that can culminate in apoptosis. By blocking ATP synthesis and potentially altering the mitochondrial membrane potential, these inhibitors can trigger the intrinsic apoptotic pathway.
Caption: Putative signaling pathway of this compound-induced apoptosis via F0F1-ATPase inhibition.
Experimental Protocols
This section details the methodology for an in vitro F0F1-ATPase inhibition assay. The protocol is adapted from established methods for measuring F0F1-ATPase activity.[2][7]
Experimental Workflow
The following diagram illustrates the overall workflow for the F0F1-ATPase inhibition assay.
Caption: General experimental workflow for the in vitro F0F1-ATPase inhibition assay.
Materials and Reagents
-
Mitochondrial Preparation: Isolated mitochondria from a suitable source (e.g., yeast, rat liver, or bovine heart).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 0.2 mM EDTA.
-
ATP Solution: 100 mM ATP in water, neutralized to pH 7.0.
-
Coupling System:
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
-
Oligomycin: (Optional, as a positive control for F0F1-ATPase inhibition) Stock solution in DMSO.[2]
-
96-well UV-transparent microplate
-
Microplate reader with spectrophotometric capabilities at 340 nm.
Assay Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare a fresh reaction mixture containing assay buffer, PEP, PK, LDH, and NADH. The final concentrations in the reaction well should be approximately: 1 mM PEP, 2 units/mL PK, 2.8 units/mL LDH, and 0.23 mM NADH.[2]
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add the mitochondrial preparation to each well of the 96-well plate. The amount of protein should be optimized to yield a linear reaction rate (typically 25-50 µg of protein per well).[2]
-
Add the diluted this compound solutions (or DMSO for the control) to the respective wells.
-
Incubate the plate at 30-37°C for a predetermined time (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the ATPase Reaction:
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding ATP solution to each well. The final concentration of ATP should be optimized (e.g., 4 mM).[2]
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Calculate the rate of NADH oxidation (ΔA340/min) for each concentration of this compound.
-
Determine the specific activity of F0F1-ATPase.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Controls
-
Negative Control: A reaction containing all components except this compound (vehicle control, e.g., DMSO).
-
Positive Control: A reaction containing a known F0F1-ATPase inhibitor, such as oligomycin, to confirm the assay is sensitive to inhibition of the target enzyme.[2]
-
Background Control: A reaction without the mitochondrial preparation to account for any non-enzymatic ATP hydrolysis.
Conclusion
This document provides a comprehensive guide for performing an in vitro F0F1-ATPase inhibition assay using this compound. By following the detailed protocols and utilizing the provided quantitative data and pathway information, researchers can effectively investigate the inhibitory effects of this compound on this critical mitochondrial enzyme. This assay is a valuable tool for understanding the mechanism of action of this compound and for the broader discovery and development of novel F0F1-ATPase inhibitors as potential therapeutics.
References
- 1. Molecular Regulation of the Mitochondrial F1Fo-ATPsynthase: Physiological and Pathological Significance of the Inhibitory Factor 1 (IF1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial F0F1-ATP synthase governs the induction of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation of F0F1-ATPase inhibition and antiproliferative activity of apoptolidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
Application Notes and Protocols for Isoapoptolidin in Cancer Cell Line Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209), a macrolide natural product, is an isomer of the well-studied anti-cancer agent, apoptolidin (B62325). Research on apoptolidin has demonstrated its potent pro-apoptotic and anti-proliferative activities across a variety of cancer cell lines. While specific data for this compound is limited, its structural similarity to apoptolidin suggests it may exhibit comparable biological effects, making it a compound of significant interest for cancer research and drug development.
Apoptolidin has been shown to selectively induce apoptosis in cancer cells by targeting the F1 subcomplex of mitochondrial ATP synthase, a key component of cellular energy metabolism.[1][2] This targeted action disrupts mitochondrial function, leading to the activation of the intrinsic apoptotic pathway. Studies on apoptolidin A have revealed its efficacy in inhibiting the growth of colorectal and lung cancer cell lines.[3][4]
These application notes provide a comprehensive guide for investigating the anti-proliferative effects of this compound on cancer cell lines. The protocols detailed below are based on established methodologies for studying apoptolidin and other anti-cancer compounds.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the reported IC50 values for the closely related compound, apoptolidin , in various cancer cell lines. This information can serve as a preliminary guide for designing dose-response studies with this compound.
| Cancer Cell Line | Cell Type | Apoptolidin Analogue | IC50 (nM) | Reference |
| RKO | Colorectal Carcinoma | Apoptolidin A | Not explicitly stated, but effective growth inhibition shown | [3] |
| HCT116 | Colorectal Carcinoma | Apoptolidin A | Not explicitly stated, but effective growth inhibition shown | [3] |
| SW480 | Colorectal Carcinoma | Apoptolidin A | Not explicitly stated, but effective growth inhibition shown | [3] |
| H292 | Lung Carcinoma | Apoptolidin D | In the nanomolar range | [4] |
Signaling Pathways
The proposed mechanism of action for apoptolidin, and by extension, this compound, involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is initiated by the inhibition of mitochondrial ATP synthase.
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-proliferative and pro-apoptotic effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
References
Application of Isoapoptolidin in mitochondrial research.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoapoptolidin (B15209) is a macrolide natural product that has garnered interest in mitochondrial research due to its activity as an inhibitor of F0F1-ATPase (also known as ATP synthase or Complex V)[1][2]. As a stereoisomer of the more extensively studied apoptolidin (B62325), this compound offers a valuable tool for investigating the intricacies of mitochondrial bioenergetics and the induction of the intrinsic apoptotic pathway. This document provides detailed application notes and experimental protocols for the use of this compound in mitochondrial research, with a focus on its mechanism of action and its effects on key mitochondrial functions.
The intrinsic pathway of apoptosis is critically regulated by mitochondria. Various cellular stresses converge on mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors such as cytochrome c into the cytosol. This event triggers the activation of caspases, the executioners of apoptosis[3][4]. F0F1-ATPase inhibitors like this compound disrupt mitochondrial function, leading to a decrease in ATP synthesis, dissipation of the mitochondrial membrane potential, and an increase in reactive oxygen species (ROS) production, all of which can contribute to the induction of apoptosis[5][6].
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of mitochondrial F0F1-ATPase[1][2]. This enzyme is crucial for the synthesis of ATP through oxidative phosphorylation. By binding to the F0 subunit of the ATPase complex, this compound blocks the proton channel, thereby inhibiting ATP synthesis. This disruption of cellular energy metabolism is a key initiating event that can lead to programmed cell death, particularly in cells that are highly dependent on oxidative phosphorylation, such as cancer cells[7].
Data Presentation
The inhibitory activity of this compound on F0F1-ATPase has been quantified and compared to its more potent isomer, apoptolidin. The following table summarizes the available quantitative data.
| Compound | F0F1-ATPase Inhibition (IC50) | Reference |
| Apoptolidin | 0.7 µM | [2] |
| This compound | 17 µM | [2] |
| Oligomycin (Control) | 1.0 µM | [2] |
IC50 values were determined using an assay with isolated yeast mitochondria.
Experimental Protocols
Detailed methodologies for key experiments to characterize the effects of this compound on mitochondrial function are provided below.
F0F1-ATPase Inhibition Assay
This protocol is adapted from methods used to assess the activity of apoptolidin and its analogs[2][8].
Principle: The ATPase activity of isolated mitochondria is measured by quantifying the rate of ATP hydrolysis. This is often done using a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Isolated mitochondria (from yeast or mammalian cells/tissues)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA
-
ATP solution (4 mM)
-
NADH solution (0.23 mM)
-
Phosphoenolpyruvate solution (1 mM)
-
Pyruvate (B1213749) kinase (1.4 units)
-
Lactate (B86563) dehydrogenase (1.4 units)
-
This compound (in DMSO)
-
Oligomycin (positive control, in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in the assay buffer containing NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.
-
Add isolated mitochondria (25-50 µg of protein) to each well of the microplate.
-
Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (oligomycin).
-
Initiate the reaction by adding the ATP solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time at 30-37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Assays [sigmaaldrich.com]
- 6. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. princeton.edu [princeton.edu]
- 8. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Separation of Isoapoptolidin and Apoptolidin in HPLC
This guide provides researchers, scientists, and drug development professionals with a systematic approach to troubleshooting poor separation of the isomers Isoapoptolidin (B15209) and Apoptolidin (B62325) using High-Performance Liquid Chromatography (HPLC). The following sections are designed in a question-and-answer format to directly address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a good separation between this compound and Apoptolidin so challenging?
A1: The primary challenge stems from the fact that this compound and Apoptolidin are isomers.[1] Isomers possess identical chemical formulas and molecular weights, and often have very similar physicochemical properties, leading to nearly identical interactions with the HPLC stationary and mobile phases. This results in very close or co-eluting peaks, making baseline separation difficult to achieve.[1] Furthermore, reports indicate that Apoptolidin can isomerize to this compound in solution, potentially establishing an equilibrium that can complicate chromatographic analysis.[2]
Q2: What are the fundamental chromatographic factors I need to manipulate to improve their separation?
A2: The quality of separation in HPLC is defined by resolution (Rs). The resolution is governed by three key factors: column efficiency (N), selectivity (α), and the retention factor (k).[3][4]
-
Selectivity (α): This is the most critical factor for separating isomers.[5] It represents the ability of the chromatographic system to differentiate between the two molecules. Modifying the mobile phase composition or changing the stationary phase chemistry are the most powerful ways to alter selectivity.[3][4]
-
Efficiency (N): Often referred to as the theoretical plate number, efficiency relates to the sharpness of the chromatographic peaks. Sharper peaks are narrower and thus easier to resolve. Efficiency can be increased by using columns with smaller particles, increasing column length, or optimizing the flow rate.[1][3]
-
Retention Factor (k): Also known as the capacity factor, this measures the retention of a compound on the column. While important, simply increasing retention by using a weaker mobile phase will not improve the inherent selectivity between the two isomers.[3]
Q3: My chromatogram shows broad, overlapping peaks for both compounds. What is the first thing I should check?
A3: Before adjusting method parameters, it's crucial to rule out system or column health issues. Broad and overlapping peaks can be symptoms of several underlying problems:
-
Column Contamination or Voids: Contaminants on the column frit or a void in the packing material can distort peak shape and reduce efficiency.[6][7] Consider flushing the column or using a guard column to protect it.[7]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion, particularly for early-eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.
-
Mobile Phase Preparation: Ensure the mobile phase is properly degassed, as air bubbles can cause problems. If using a buffer, confirm it is within its effective pH range.[8]
Systematic Troubleshooting Guide for Poor Resolution
This section provides a step-by-step guide to improving the separation of this compound and Apoptolidin.
Problem: My peaks for this compound and Apoptolidin are co-eluting or have a resolution (Rs) of less than 1.5.
Q4: Where do I begin the troubleshooting process?
A4: Start with a logical, systematic approach. The first step is to perform basic checks on your system and method before making significant changes to the separation chemistry. This ensures you are not trying to optimize a method on a faulty system.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. mac-mod.com [mac-mod.com]
- 6. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. uhplcs.com [uhplcs.com]
Technical Support Center: Overcoming Challenges in Isoapoptolidin NMR Signal Assignment
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the NMR-based structure elucidation of isoapoptolidin (B15209) and other complex macrolides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR experiments and data interpretation.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹H NMR spectrum of this compound is extremely crowded and suffers from severe signal overlap. Where do I begin with the signal assignment?
A1: Signal overlap is a primary challenge in the NMR analysis of complex natural products like this compound.[1][2][3][4] A systematic approach using two-dimensional (2D) NMR spectroscopy is indispensable for resolving these overlapping signals.[2] Key experiments to start with include:
-
COSY (Correlation Spectroscopy): This experiment is fundamental for identifying proton-proton (¹H-¹H) spin coupling networks, allowing you to trace the connectivity of protons that are two or three bonds apart.[2]
-
TOCSY (Total Correlation Spectroscopy): TOCSY is invaluable for identifying complete spin systems of individual sugar moieties or side chains within this compound. It reveals correlations between all protons within a coupled network, not just adjacent ones.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, providing a powerful method to disperse the crowded proton signals across the wider carbon chemical shift range.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular fragments identified from COSY and TOCSY. It reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which helps to establish connectivity across quaternary carbons and heteroatoms.[2]
Q2: I am having difficulty distinguishing between the different sugar units and the macrolide core. How can I confidently assign these regions?
A2: Differentiating the various structural components of this compound requires a combination of 2D NMR experiments:
-
Identify Spin Systems with TOCSY: The distinct spin systems of the sugar rings can often be traced out from anomeric proton signals in the TOCSY spectrum.
-
Confirm with HSQC: Correlate the proton spin systems to their corresponding carbon signals using HSQC. The chemical shifts of the carbons will help confirm them as part of a sugar moiety (typically in the 60-100 ppm range).
-
Establish Linkages with HMBC: Use HMBC to identify long-range correlations from the anomeric protons of the sugars to the carbons of the macrolide core, thus establishing the glycosidic linkages.
-
Use NOESY/ROESY for Spatial Proximity: Through-space correlations from NOESY or ROESY experiments can confirm the spatial proximity of the sugar units to specific protons on the macrolide ring, further validating the assignments.[1]
Q3: My sample seems to show more signals than expected, suggesting the presence of multiple species in solution. What could be the cause?
A3: The presence of extra signals can arise from several phenomena common in complex molecules:
-
Rotamers: Slow rotation around single bonds (e.g., amide bonds or sterically hindered bonds) on the NMR timescale can lead to the observation of two distinct sets of signals for the different conformations.[3]
-
Tautomers: Keto-enol tautomerism, particularly in the vicinity of carbonyl groups, can result in an equilibrium of two forms, each with its own set of NMR signals.[2]
-
pH Effects: The protonation state of acidic or basic functional groups can change with the pH of the sample, leading to different chemical shifts or the presence of multiple species.[2]
Troubleshooting these issues can involve:
-
Varying the Temperature: Acquiring spectra at different temperatures can help identify rotamers. If the exchange rate between rotamers increases at higher temperatures, the corresponding pairs of signals may broaden and coalesce into a single set of average signals.[3]
-
Changing the Solvent: The equilibrium between tautomers can be sensitive to the solvent. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, methanol-d₄, DMSO-d₆) may shift the equilibrium and help identify the different forms.[3]
-
2D Exchange Spectroscopy (EXSY): This experiment can be used to confirm the interconversion between two species in equilibrium, such as rotamers or tautomers.
Troubleshooting Guides
Guide 1: Resolving Severe Signal Overlap
This guide provides a systematic workflow for tackling severely crowded regions in the ¹H NMR spectrum.
Caption: A troubleshooting workflow for resolving signal overlap in NMR spectra.
Detailed Steps:
-
Acquire Standard 2D NMR Data: Begin by running a standard suite of 2D NMR experiments (COSY, TOCSY, HSQC, HMBC) to disperse signals and establish initial connectivities.[2]
-
Analyze and Identify Fragments: Carefully analyze the 2D spectra to build molecular fragments. Even in crowded regions, some cross-peaks may be resolved.
-
Assess Remaining Overlap: If critical signals remain overlapped, preventing complete assignment, proceed to advanced techniques.
-
Employ Advanced Techniques:
-
Pure-Shift NMR: These experiments can simplify complex multiplets into singlets, significantly improving resolution in crowded spectral regions.[2]
-
Higher-Field Spectrometers: If available, using a spectrometer with a higher magnetic field strength will increase signal dispersion and can resolve overlapping peaks.
-
Vary Experimental Conditions: Changing the solvent or temperature can induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.[3][4]
-
-
Iterate and Complete Assignment: Use the data from the advanced experiments to resolve ambiguities and complete the signal assignment.
Quantitative Data
Due to the limited availability of publicly accessible, fully assigned NMR data for this compound, the following tables are provided as illustrative examples of how such data is typically presented. These tables use representative chemical shift values for a complex macrolide and should be used as a template to be populated with experimental data.
Table 1: Example ¹H NMR Data for a Complex Macrolide (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-3 | 5.80 | d | 10.5 |
| H-4 | 2.50 | m | |
| H-5 | 4.10 | dd | 10.5, 4.5 |
| H-1' (Sugar A) | 4.85 | d | 3.0 |
| H-1'' (Sugar B) | 4.95 | d | 7.5 |
| -OCH₃ | 3.40 | s | |
| -CH₃ | 1.25 | d | 6.5 |
Table 2: Example ¹³C NMR Data for a Complex Macrolide (125 MHz, CDCl₃)
| Position | δ (ppm) |
| C-1 (Ester C=O) | 172.5 |
| C-3 | 125.0 |
| C-4 | 40.5 |
| C-5 | 75.0 |
| C-1' (Sugar A) | 101.2 |
| C-1'' (Sugar B) | 103.5 |
| -OCH₃ | 56.8 |
| -CH₃ | 18.2 |
Experimental Protocols
Protocol 1: Standard 2D NMR Experiments for Structure Elucidation
This protocol outlines the key 2D NMR experiments for piecing together the structure of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, methanol-d₄, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
2. Initial 1D Spectra:
-
Acquire a standard ¹H NMR spectrum to assess signal dispersion and overall complexity.
-
Acquire a ¹³C NMR spectrum (with proton decoupling) to identify the number of unique carbon signals.
3. Homonuclear Correlation (¹H-¹H):
-
Experiment: Gradient-selected COSY (gCOSY).
-
Purpose: To identify scalar couplings between protons, typically over 2-3 bonds. This is the primary experiment for establishing proton connectivity within molecular fragments.
-
Key Parameters: Standard parameters are usually sufficient. Ensure adequate resolution in both dimensions.
-
Experiment: TOCSY.
-
Purpose: To identify entire spin systems. This is particularly useful for identifying all the protons belonging to a single sugar residue from a single cross-peak.
-
Key Parameters: Use a mixing time of 80-100 ms (B15284909) to allow for magnetization transfer throughout the spin system.
4. Heteronuclear One-Bond Correlation (¹H-¹³C):
-
Experiment: Gradient-selected HSQC (gHSQC).
-
Purpose: To correlate each proton with its directly attached carbon. This is essential for assigning carbon chemical shifts and for resolving proton signal overlap.
-
Key Parameters: Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm). Use a one-bond coupling constant (¹JCH) of ~145 Hz.
5. Heteronuclear Long-Range Correlation (¹H-¹³C):
-
Experiment: Gradient-selected HMBC (gHMBC).
-
Purpose: To identify correlations between protons and carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting the spin systems identified from COSY.[2]
-
Key Parameters: Set the long-range coupling constant to an average value, typically 8 Hz, to observe both ²JCH and ³JCH correlations.
6. Through-Space Correlation (¹H-¹H):
-
Experiment: NOESY or ROESY.
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of their bonding connectivity. This is critical for determining stereochemistry and the 3D conformation of the molecule.[1]
-
Key Parameters: Use a mixing time appropriate for the size of the molecule (e.g., 200-500 ms).
Caption: A standard experimental workflow for NMR-based structure elucidation.
References
- 1. rsc.org [rsc.org]
- 2. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Difficulties in obtaining high-quality crystals of Isoapoptolidin.
Welcome to the technical support center for the crystallization of isoapoptolidin (B15209). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the challenges in obtaining high-quality crystals of this complex macrolide.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Question: My this compound sample fails to crystallize and remains an oil or amorphous precipitate. What are the likely causes and solutions?
Answer:
"Oiling out" or forming an amorphous precipitate instead of crystals is a common issue with large, flexible molecules like this compound. The primary causes are often related to purity, solvent choice, and supersaturation levels.
-
Purity: The presence of impurities can significantly hinder crystallization.[1][2] this compound exists in equilibrium with its isomer, apoptolidin (B62325). This isomeric impurity is a major obstacle to successful crystallization.
-
Solvent System: The chosen solvent may be too good, keeping the molecule fully solvated, or it may not be appropriate for stabilizing the crystal lattice.[3]
-
Supersaturation: If the solution becomes supersaturated too quickly, the molecules may not have enough time to orient themselves into an ordered crystal lattice, resulting in an amorphous solid.[1]
Troubleshooting Steps:
-
Enhance Sample Purity:
-
HPLC Purification: Ensure your this compound sample is of the highest possible purity (>95%). Use reverse-phase high-performance liquid chromatography (HPLC) as a final purification step.
-
Monitor Isomeric Content: Be aware of the equilibrium between apoptolidin and this compound. Consider the pH and solvent conditions of your stock solutions to minimize the presence of the apoptolidin isomer.
-
-
Optimize Solvent and Supersaturation:
-
Systematic Solvent Screening: Experiment with a range of solvents and solvent mixtures. Since this compound is soluble in DMSO, ethanol (B145695), methanol (B129727), and DMF, consider using these as the primary solvent and introduce an anti-solvent to induce crystallization.
-
Vary Crystallization Technique: Different techniques control the rate of supersaturation differently. If one method fails, try another. Common techniques include:
-
Vapor Diffusion (Hanging or Sitting Drop): This is often the best method for small amounts of material as it allows for a slow approach to supersaturation.[3]
-
Slow Evaporation: Simple, but can sometimes lead to lower quality crystals if evaporation is too rapid.[4]
-
Slow Cooling: Involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly.[5]
-
-
Question: I've obtained crystals, but they are small, poorly formed, or clustered. How can I improve crystal quality?
Answer:
The formation of small or poor-quality crystals is typically related to a rapid nucleation rate and insufficient time for crystal growth.
-
High Nucleation Rate: Too many crystal nuclei forming at once will compete for the available molecules, resulting in a large number of small crystals.[6]
-
Rapid Crystal Growth: If crystals grow too quickly, there is a higher chance of incorporating solvent molecules or other impurities into the lattice, leading to defects.
Troubleshooting Steps:
-
Control the Rate of Supersaturation:
-
Temperature Control: For slow cooling methods, reduce the cooling rate. You can insulate the crystallization vessel to slow down heat loss.[7]
-
Anti-Solvent Diffusion: In vapor diffusion or liquid-liquid diffusion setups, adjust the concentration of the anti-solvent to slow down its diffusion rate.
-
-
Seeding:
-
Micro-seeding: Introduce a tiny, high-quality crystal (a "seed") into a slightly undersaturated or saturated solution. This provides a template for growth and can lead to larger, more well-ordered crystals.
-
-
Optimize pH and Additives:
-
pH Adjustment: The pH of the solution can affect the charge state of the molecule and its ability to pack into a crystal lattice. Experiment with a narrow pH range.
-
Co-crystallization: Consider the use of co-formers that can form hydrogen bonds with this compound and facilitate the formation of a stable crystal lattice.
-
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in crystallizing this compound?
The most significant challenge is likely the presence of its isomer, apoptolidin. Even small amounts of this closely related impurity can disrupt the crystal lattice formation. The inherent flexibility of the macrolide ring also contributes to the difficulty in obtaining a well-ordered crystalline state.[8]
Q2: What are the best starting conditions for a crystallization screen?
A good starting point is to use a high-purity this compound sample and screen a variety of solvents. Given its known solubilities, you could start with solutions in ethanol or methanol and use water or a non-polar solvent like hexane (B92381) as the anti-solvent in a vapor diffusion setup.
Q3: How much this compound do I need for crystallization trials?
Crystallization screening can be performed on a small scale. Vapor diffusion methods can be set up with as little as a few milligrams of the compound.[3]
Q4: My crystals appear to degrade over time. What could be the cause?
Crystal degradation can be due to the loss of solvent from the crystal lattice, especially if volatile solvents were used in the crystallization process.[3] It could also be related to the inherent stability of the compound under the storage conditions. Store your crystals in a sealed container with a small amount of the mother liquor to maintain stability.
Data Presentation
As there is no publicly available quantitative data on the crystallization conditions of this compound, the following table is provided as a template for you to record and compare your experimental results.
| Trial ID | Primary Solvent | Anti-Solvent | Temperature (°C) | Method | Crystal Quality | Notes |
| ISO-XTAL-01 | Methanol | Water | 20 | Vapor Diffusion | Oiled out | - |
| ISO-XTAL-02 | Ethanol | Hexane | 4 | Slow Cooling | Microcrystals | - |
| ISO-XTAL-03 | DMF | Acetone | 20 | Vapor Diffusion | Needles | Clustered |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols
The following are generalized protocols that can be adapted for this compound crystallization experiments.
Protocol 1: Hanging Drop Vapor Diffusion
-
Prepare the Reservoir Solution: In the well of a 24-well crystallization plate, add 500 µL of the anti-solvent (e.g., water, hexane).
-
Prepare the Protein Solution: Dissolve high-purity this compound in a suitable solvent (e.g., ethanol, methanol) to a concentration of 5-10 mg/mL.
-
Set up the Drop: On a siliconized glass coverslip, pipette 2 µL of the this compound solution and mix it with 2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease.
-
Incubate and Observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Protocol 2: Slow Cooling Crystallization
-
Dissolve the Compound: In a small vial, add a known amount of this compound. Heat the vial gently (e.g., in a warm water bath).
-
Add Hot Solvent: Add a minimal amount of a pre-heated solvent (e.g., ethanol) dropwise until the compound is fully dissolved.
-
Cool Slowly: Cap the vial and place it in an insulated container (e.g., a dewar flask filled with warm water or a beaker wrapped in glass wool) to ensure slow cooling to room temperature.
-
Incubate at Low Temperature: Once at room temperature, transfer the vial to a refrigerator or cold room (4°C) for further crystallization.
-
Observe: Check for crystal formation periodically.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The impact of isomeric impurity on this compound crystallization.
Caption: A workflow for troubleshooting common crystallization problems.
References
- 1. iscientific.org [iscientific.org]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. unifr.ch [unifr.ch]
- 4. Effects of stereoisomerism on the crystallization behavior and optoelectrical properties of conjugated molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wonderdig.com [wonderdig.com]
- 7. Advice for Crystallization [chem.uni-potsdam.de]
- 8. benchchem.com [benchchem.com]
How to prevent the isomerization of Apoptolidin to Isoapoptolidin during experiments.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for experiments involving Apoptolidin, with a focus on preventing its isomerization to the less active Isoapoptolidin.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with Apoptolidin?
A1: The main stability issue is the isomerization of Apoptolidin to this compound. This conversion involves a ring expansion of the macrolide structure and results in a significant reduction in its biological activity as an inhibitor of mitochondrial F₀F₁-ATPase. This isomerization can occur under common experimental conditions.
Q2: What is the mechanism of Apoptolidin isomerization to this compound?
A2: The isomerization from Apoptolidin to this compound is understood to be a base-catalyzed intramolecular transesterification. This process leads to the expansion of the 20-membered macrolactone ring of Apoptolidin into the more thermodynamically stable 21-membered ring of this compound.
Q3: Under what conditions does this isomerization occur?
A3: Isomerization is notably accelerated in the presence of bases. For instance, treatment with methanolic triethylamine (B128534) can lead to a 1.4:1 equilibrium mixture of this compound and Apoptolidin.[1] The isomerization can also proceed under what is described as "biologically relevant conditions," suggesting that physiological pH and temperature can facilitate this conversion over the timeframe of typical cell-based assays. Additionally, exposure to light can induce isomerization to a different compound, Apoptolidin G, through a change in the C2-C3 double bond geometry.[2]
Q4: How significant is the loss of activity upon isomerization?
A4: The biological activity is substantially compromised. This compound is reported to be over 10-fold less potent as an inhibitor of mitochondrial F₀F₁-ATPase compared to Apoptolidin. Therefore, the presence of this compound in experimental samples can lead to inaccurate and misleading results.
Q5: How can I detect and differentiate between Apoptolidin and this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an effective method for separating and quantifying Apoptolidin and its isomers. Differences in their polarity and structure allow for their resolution on a suitable column. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to distinguish between the two isomers based on their distinct chemical shifts.
Troubleshooting Guide: Preventing Isomerization
This section provides guidance on minimizing the conversion of Apoptolidin to this compound during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of Apoptolidin activity in cell-based assays. | Isomerization to the less active this compound during incubation. | Minimize incubation times where possible. Prepare fresh dilutions of Apoptolidin for each experiment from a properly stored stock solution. Analyze pre- and post-incubation samples by HPLC to quantify the extent of isomerization. |
| Inconsistent results between experimental replicates. | Variable levels of isomerization due to slight differences in handling, pH of media, or light exposure. | Standardize all handling procedures. Ensure the pH of all buffers and media is controlled and preferably neutral or slightly acidic. Protect all Apoptolidin solutions from light by using amber vials and minimizing exposure to ambient light. |
| Degradation of solid Apoptolidin. | Improper storage conditions leading to slow degradation or isomerization over time. | Store solid Apoptolidin at -20°C or lower in a tightly sealed container, protected from light and moisture. |
| Precipitation of Apoptolidin in aqueous solutions. | Low aqueous solubility of Apoptolidin. | Prepare stock solutions in a suitable organic solvent such as DMSO. For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended levels (typically <0.5% v/v). |
Quantitative Data on Apoptolidin Stability
While specific kinetic data across a wide range of conditions are not extensively published, the following table summarizes the known factors influencing the stability of Apoptolidin. Researchers should consider these factors when designing and executing experiments.
| Factor | Condition | Effect on Apoptolidin Stability | Recommendation |
| pH | Basic (e.g., methanolic triethylamine) | Accelerates isomerization to this compound. | Maintain neutral to slightly acidic pH (≤ 7.4) in all solutions. Avoid basic buffers. |
| Temperature | Elevated temperatures | Can increase the rate of isomerization and degradation. | Store stock solutions at -20°C or -80°C. Perform experimental incubations at the required physiological temperature (e.g., 37°C) for the shortest duration necessary. Avoid repeated freeze-thaw cycles. |
| Solvent | Protic solvents (e.g., methanol) in the presence of base | Can facilitate the transesterification reaction leading to this compound. | Use aprotic solvents like DMSO for stock solutions. Minimize the concentration of protic solvents in working solutions where possible. |
| Light | Exposure to UV or ambient light | Can induce isomerization to Apoptolidin G. | Store and handle all Apoptolidin preparations in light-protected containers (e.g., amber vials). |
Experimental Protocols
Protocol 1: Preparation and Storage of Apoptolidin Stock Solutions
-
Materials:
-
Apoptolidin (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Argon or Nitrogen gas
-
Calibrated micro-pipettes
-
-
Procedure:
-
Allow the vial of solid Apoptolidin to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of Apoptolidin in a sterile, controlled environment.
-
Dissolve the solid Apoptolidin in anhydrous DMSO to the desired stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
-
Before sealing, flush the headspace of each vial with a gentle stream of argon or nitrogen gas to displace oxygen.
-
Store the aliquoted stock solutions at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
Apoptolidin stock solution (in DMSO)
-
Appropriate sterile, neutral or slightly acidic aqueous buffer or cell culture medium (pH ≤ 7.4)
-
Sterile, light-protected tubes (e.g., amber microcentrifuge tubes)
-
-
Procedure:
-
Thaw a single aliquot of the Apoptolidin stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in the appropriate aqueous buffer or medium to achieve the final desired working concentrations.
-
Ensure that the final concentration of DMSO in the working solution is low (ideally ≤ 0.5% v/v) and consistent across all experimental conditions, including vehicle controls.
-
Prepare working solutions fresh for each experiment and use them immediately to minimize the risk of isomerization in the aqueous environment.
-
Keep working solutions on ice and protected from light until they are added to the experimental system.
-
Protocol 3: Monitoring Apoptolidin Isomerization by HPLC
-
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain 0.1% formic acid to ensure acidic conditions and improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Apoptolidin and this compound have significant absorbance.
-
Injection Volume: 10-20 µL.
-
-
Procedure:
-
Prepare standards of both Apoptolidin and, if available, this compound to determine their retention times.
-
At various time points during your experiment (e.g., before and after incubation), take an aliquot of your sample.
-
If necessary, perform a sample clean-up (e.g., protein precipitation with acetonitrile) to remove interfering substances.
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak areas for Apoptolidin and this compound to determine their relative concentrations and the extent of isomerization.
-
Visualizations
Caption: Isomerization pathways of Apoptolidin.
Caption: Recommended workflow to minimize Apoptolidin isomerization.
Caption: Apoptolidin's mechanism of inducing apoptosis.
References
Technical Support Center: Optimizing Storage Conditions for Isoapoptolidin Stability
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Isoapoptolidin (B15209). Due to the limited availability of specific stability data for this compound, this guide incorporates best practices for the closely related compound, Apoptolidin (B62325), and general principles for macrolide antibiotics.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: Based on available data for macrolides and related compounds, it is recommended to store this compound solid powder at -20°C for long-term stability. For short-term storage of solutions, it is advisable to use solvents such as DMSO, ethanol, methanol, or DMF and keep them at -20°C or below, minimizing freeze-thaw cycles.
Q2: What are the known stability issues with compounds related to this compound?
A2: Apoptolidin, a closely related compound, is known to have reduced stability, which has been a challenge for its therapeutic development. A key stability concern is the isomerization of Apoptolidin to this compound, particularly in the presence of a base, such as methanolic triethylamine, where an equilibrium mixture is formed.[1] This suggests that the stability of both compounds is interlinked and that they can interconvert.
Q3: What are the primary factors that can affect the stability of this compound?
A3: Like most macrolide antibiotics, the stability of this compound is likely influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Extremes in pH (both acidic and basic conditions) can lead to hydrolysis and other degradation pathways.
-
Light: Exposure to UV or visible light can cause photodegradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Moisture: For the solid form, exposure to humidity can impact stability.
Q4: Are there any formulation strategies that can improve the stability of this compound?
A4: While specific formulation data for this compound is not available, general strategies for improving the stability of macrolide antibiotics can be considered. These include microencapsulation to create a protective barrier, the use of solid dispersions for less water-soluble APIs, and complexation with cyclodextrins to enhance solubility and protect against degradation. Additionally, for liquid formulations, the use of antioxidants and chelating agents like EDTA can prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in solution over a short period. | Degradation due to improper storage temperature or solvent. | Prepare fresh solutions for each experiment. Store stock solutions in an appropriate solvent (e.g., DMSO, ethanol) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Appearance of unexpected peaks in HPLC analysis. | Compound degradation or isomerization. | Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure the analytical method is stability-indicating. Check the pH of the sample and mobile phase to prevent on-column degradation. |
| Inconsistent results between experimental replicates. | Instability of the compound under experimental conditions. | Evaluate the stability of this compound in the specific assay buffer and conditions. Consider adding antioxidants or adjusting the pH if degradation is suspected. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to insoluble products. | Confirm the solubility of this compound in the chosen solvent system. Consider using a co-solvent or a different formulation approach if solubility is an issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.
3. Sample Analysis:
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each stress condition.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization and validation are crucial.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer). A typical gradient might be 10-90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (determined by UV scan of this compound).
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and excipients.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
Data Presentation
Table 1: General Storage Conditions and Stability Profile of this compound
| Parameter | Condition | Recommendation/Observation | Reference |
| Physical Form | Solid | Crystalline or amorphous powder. | General Knowledge |
| Recommended Long-Term Storage | Solid | -20°C | Supplier Data |
| Recommended Solution Storage | In DMSO, ethanol, methanol, DMF | -20°C or below in aliquots. | Supplier Data |
| Known Instability | In solution with base | Isomerizes from/to Apoptolidin. | [1] |
| Solubility | DMSO, ethanol, methanol, DMF | Soluble. | Supplier Data |
Visualizations
Caption: Troubleshooting workflow for addressing stability issues encountered with this compound.
Caption: General experimental workflow for establishing the stability profile of this compound.
Caption: Isomerization relationship between Apoptolidin and this compound.
References
Technical Support Center: Isoapoptolidin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Isoapoptolidin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for creating a concentrated stock solution.[1] Ethanol, methanol, and DMF are also viable options. When preparing the stock, ensure the compound is fully dissolved before making further dilutions.
Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my aqueous assay buffer/cell culture medium. Why is this happening and what can I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO concentration is lowered by adding it to an aqueous solution. To troubleshoot this, you can:
-
Decrease the final concentration of this compound: The compound may be precipitating because its concentration is above its solubility limit in the final assay medium.
-
Optimize the final DMSO concentration: While you need DMSO to keep the compound in solution, a higher final concentration of DMSO might be necessary. However, be mindful of its potential effects on cells.[1][2][3]
-
Use a pre-solubilization technique: Methods like using cyclodextrins or formulating the compound as a solid dispersion can increase its aqueous solubility.
Q3: What is the maximum concentration of DMSO that is safe for cells in culture?
A3: The tolerance to DMSO varies between cell lines and the duration of exposure. A general guideline is to keep the final concentration of DMSO in your cell-based assay at or below 0.5% (v/v) to minimize cytotoxicity.[1][2] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay endpoints.[3][4][5]
Q4: Can I use sonication or vortexing to redissolve precipitated this compound in my aqueous buffer?
A4: While vortexing can help in the initial dissolution of a stock solution, and sonication can aid in dispersing aggregates, they are unlikely to resolve precipitation caused by poor solubility in an aqueous medium.[1] If the compound has precipitated, it indicates the concentration is above its equilibrium solubility in that specific medium. The focus should be on improving the formulation rather than forcefully redissolving the precipitate.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to aqueous buffer.
This is a clear indication that the aqueous solubility of this compound is being exceeded.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary: DMSO Vehicle Control
It is critical to determine the highest tolerable DMSO concentration for your specific cell line that does not impact the assay readout.
| Cell Line | DMSO Conc. (%) | Viability (%) | Key Cytokine Change | Recommendation |
| Generic Cancer Cell Line A | 0.1 | 99 ± 2 | None | Safe |
| 0.5 | 95 ± 4 | None | Max Recommended | |
| 1.0 | 85 ± 6 | ↓ 10% IL-6 | Use with caution | |
| 2.0 | 60 ± 8 | ↓ 30% IL-6 | Not Recommended | |
| Primary Macrophages | 0.1 | 98 ± 3 | None | Safe |
| 0.5 | 90 ± 5 | ↓ 5% TNF-α | Max Recommended | |
| 1.0 | 70 ± 7 | ↓ 25% TNF-α | Not Recommended |
Data are representative and should be confirmed experimentally.
Issue: Assay results are inconsistent or not reproducible.
This could be due to partial precipitation of this compound, leading to variations in the effective concentration.
Logical Relationship Diagram
Caption: The impact of poor solubility on data reproducibility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Improving this compound Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior, capable of encapsulating poorly soluble molecules to enhance their aqueous solubility.[6][7][8][9] For macrolides, β-cyclodextrin derivatives are often effective.[10]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
Methodology:
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in the aqueous buffer to make a concentrated stock solution (e.g., 40% w/v). Gentle warming (to ~40°C) may be required.
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Alternatively, dissolve this compound in a minimal amount of a volatile organic solvent (e.g., methanol), add it to the HP-β-CD solution, and then remove the organic solvent under a stream of nitrogen or by rotary evaporation.
-
-
Incubation: Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Cyclodextrin Complexation Workflow
Caption: Workflow for enhancing solubility with cyclodextrins.
Quantitative Data Summary: Solubility Enhancement with HP-β-CD
The following table presents hypothetical data on the solubility of this compound in a phosphate-buffered saline (PBS, pH 7.4) with and without HP-β-CD.
| Formulation | This compound Solubility (µg/mL) | Fold Increase |
| PBS (pH 7.4) | < 1 | - |
| PBS + 1% HP-β-CD | 15 ± 2.5 | ~15x |
| PBS + 5% HP-β-CD | 85 ± 9.1 | ~85x |
| PBS + 10% HP-β-CD | 190 ± 15.8 | ~190x |
This data is illustrative and should be determined experimentally. This demonstrates a concentration-dependent increase in this compound solubility with the addition of HP-β-CD.
References
- 1. lifetein.com [lifetein.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems-A Pharmaceutical Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrin-erythromycin complexes as a drug delivery device for orthopedic application - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Isoapoptolidin from fermentation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the fermentation of Isoapoptolidin from Nocardiopsis sp.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Apoptolidin?
A1: this compound is a macrolide, a class of secondary metabolites. It is an isomer of Apoptolidin, meaning it has the same chemical formula but a different structural arrangement. Both compounds are produced by the actinobacterium Nocardiopsis sp. During fermentation and upon treatment with a mild base, Apoptolidin can convert to this compound, often resulting in an equilibrium mixture of the two.
Q2: What are the primary drivers of batch-to-batch variability in this compound fermentation?
A2: The primary drivers of variability in secondary metabolite production, such as this compound, are multifaceted and can be broadly categorized as:
-
Biological Variability: Inherent genetic instability of the producing strain (Nocardiopsis sp.), and variations in the age and quality of the inoculum.
-
Raw Material Inconsistency: Variations in the composition of complex media components like molasses, peptone, and yeast extract can significantly impact yield.[1]
-
Process Parameter Deviation: Minor shifts in critical fermentation parameters such as pH, temperature, dissolved oxygen levels, and agitation speed.
-
Operational Inconsistencies: Differences in operator procedures, timing of additions, and harvesting can introduce variability.
Q3: What is the mechanism of action of this compound?
A3: this compound, as part of the Apoptolidin family, is a potent inhibitor of the F1 subcomplex of mitochondrial ATP synthase. This enzyme is crucial for cellular energy production. By inhibiting ATP synthase, this compound disrupts the cell's energy supply, leading to the activation of cellular stress pathways like the AMP-activated protein kinase (AMPK) pathway, and can selectively induce apoptosis (programmed cell death) in cancer cells.
Q4: How can I accurately quantify the concentration of this compound in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and accurate method for quantifying this compound. Due to the presence of its isomer, Apoptolidin, a well-developed chromatographic method is essential to ensure proper separation for accurate quantification.
Troubleshooting Guides
Issue 1: Low or No this compound Titer
Possible Causes & Corrective Actions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inoculum Quality | Verify the viability and metabolic activity of the seed culture. | Use a fresh, actively growing seed culture for inoculation. Ensure consistent inoculum age and volume. |
| Media Composition | Review the preparation and sterilization of the fermentation medium. | Ensure all media components are accurately weighed and fully dissolved. Avoid overheating during sterilization, which can degrade sensitive components. Consider screening different lots of complex raw materials. |
| Sub-optimal pH | Monitor the pH profile of the fermentation batch. | The optimal pH for Nocardiopsis sp. growth and secondary metabolite production is generally around 7.0-7.2. Implement a pH control strategy using appropriate buffers or automated acid/base addition. |
| Incorrect Temperature | Check the temperature control of the bioreactor. | The optimal temperature for Nocardiopsis sp. fermentation is typically around 30°C. Ensure the temperature probe is calibrated and the control system is functioning correctly. |
| Poor Aeration/Oxygenation | Monitor the dissolved oxygen (DO) levels throughout the fermentation. | Low DO can limit growth and secondary metabolite production. Increase agitation speed or airflow rate to maintain adequate DO levels. |
Issue 2: High Batch-to-Batch Variability in this compound Yield
Possible Causes & Corrective Actions
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Raw Materials | Source and pre-screen complex media components. | If possible, purchase larger lots of molasses, peptone, etc., and test each lot for its ability to support consistent production before use in large-scale fermentations. |
| Process Parameter Drift | Implement rigorous process monitoring and control. | Utilize automated control systems for pH, temperature, and DO. Maintain detailed batch records to track all process parameters and operator actions. |
| Genetic Drift of Strain | Re-isolate and screen high-producing colonies from the master cell bank. | Periodically perform a new inoculation from a cryopreserved stock to ensure the genetic stability of the production strain. |
Quantitative Data on Fermentation Parameters
The following tables provide illustrative data on the expected impact of key fermentation parameters on this compound production. This data is based on general principles of macrolide fermentation and should be used as a guide for optimization.
Table 1: Effect of pH on this compound Production
| pH | Relative Biomass (%) | Relative this compound Titer (%) |
| 6.0 | 85 | 70 |
| 6.5 | 95 | 88 |
| 7.0 | 100 | 100 |
| 7.5 | 92 | 85 |
| 8.0 | 70 | 60 |
Table 2: Effect of Temperature on this compound Production
| Temperature (°C) | Relative Biomass (%) | Relative this compound Titer (%) |
| 25 | 80 | 75 |
| 28 | 95 | 92 |
| 30 | 100 | 100 |
| 32 | 98 | 88 |
| 35 | 85 | 65 |
Table 3: Effect of Carbon Source (Glycerol) Concentration on this compound Production
| Glycerol (B35011) (g/L) | Relative Biomass (%) | Relative this compound Titer (%) |
| 10 | 70 | 65 |
| 20 | 100 | 100 |
| 30 | 110 | 90 |
| 40 | 115 | 75 |
Table 4: Effect of a Key Nitrogen Source (Casamino Acids) on this compound Production
| Casamino Acids (g/L) | Relative Biomass (%) | Relative this compound Titer (%) |
| 2.5 | 80 | 70 |
| 5.0 | 100 | 100 |
| 7.5 | 105 | 95 |
| 10.0 | 108 | 85 |
Experimental Protocols
Protocol 1: Fermentation of Nocardiopsis sp. for this compound Production
-
Seed Culture Preparation:
-
Inoculate a loopful of Nocardiopsis sp. from a fresh agar (B569324) plate into a 250 mL flask containing 50 mL of seed medium (e.g., soluble starch 10 g/L, molasses 10 g/L, peptone 10 g/L, beef extract 10 g/L, pH 7.2).
-
Incubate at 30°C with shaking at 200 rpm for 3-4 days.
-
-
Production Fermentation:
-
Inoculate a 2 L bioreactor containing 1.5 L of production medium (e.g., glycerol 20 g/L, molasses 10 g/L, casamino acids 5 g/L, peptone 1 g/L, CaCO₃ 1 g/L, pH 7.2) with 5% (v/v) of the seed culture.
-
Maintain the fermentation at 30°C with an agitation of 300 rpm and an aeration rate of 1 vvm.
-
Control the pH at 7.2 using automated addition of 1M NaOH and 1M HCl.
-
Ferment for 6-7 days.
-
Protocol 2: Extraction of this compound from Fermentation Broth
-
Harvest the fermentation broth and centrifuge at 5,000 x g for 20 minutes to separate the mycelium from the supernatant.
-
To the supernatant, add an equal volume of ethyl acetate.
-
Mix vigorously for 1 hour on a shaker.
-
Separate the organic (ethyl acetate) layer from the aqueous layer.
-
Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
-
Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a small volume of methanol (B129727) for analysis.
Protocol 3: HPLC Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Mass Spectrometry (for higher specificity).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Inject the prepared sample extracts.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration in the sample by comparing the peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Troubleshooting logic for low or variable this compound yield.
Caption: Simplified signaling pathway of this compound via AMPK activation.
References
Technical Support Center: Minimizing Isoapoptolidin Degradation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Isoapoptolidin (B15209) in their experiments, ensuring its stability in cell culture media is paramount for obtaining accurate and reproducible results. This guide provides troubleshooting advice and answers to frequently asked questions to help minimize the degradation of this compound during your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing inconsistent results. Could this be due to compound degradation?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, a macrolide lactone, can degrade under typical cell culture conditions, leading to a decrease in its effective concentration over the course of an experiment. This can result in variability in your dose-response curves and other experimental readouts.
Q2: What are the primary causes of this compound degradation in cell culture media?
A2: The degradation of this compound in cell culture media can be attributed to several factors:
-
pH-dependent Hydrolysis: The lactone ring in this compound's structure is susceptible to hydrolysis, a chemical reaction with water that breaks the ring. This process is often accelerated at the physiological pH of most cell culture media (typically around 7.4).
-
Isomerization: this compound exists in equilibrium with its isomer, Apoptolidin (B62325).[1][2] Under biologically relevant conditions, these two isomers can interconvert, and they may have different levels of activity and stability.[1] This equilibrium can be influenced by the components of the cell culture medium.
-
Enzymatic Degradation: Cell culture media supplemented with serum (e.g., Fetal Bovine Serum or FBS) contain various enzymes, such as esterases, that can potentially metabolize and inactivate this compound.
-
Temperature: Standard cell culture incubation temperatures (37°C) can increase the rate of chemical degradation reactions like hydrolysis.
-
Media Components: Certain components in the media, such as amino acids (e.g., cysteine) and metal ions, can potentially interact with and contribute to the degradation of the compound.[2]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: The most direct way to assess the stability of this compound is to perform a time-course analysis using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This involves incubating this compound in your complete cell culture medium (with and without cells) and analyzing samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to measure the concentration of the intact compound. A decrease in concentration over time indicates degradation.
Q4: What is the primary biological target of this compound, and how does its degradation affect its activity?
A4: this compound, like its isomer Apoptolidin, targets the mitochondrial F0F1-ATPase.[1][3] Inhibition of this proton pump leads to a depletion of cellular ATP, which can induce apoptosis in sensitive cell lines.[4] Notably, this compound is reported to be over 10-fold less potent than Apoptolidin in inhibiting this target.[1] Degradation of this compound, likely through the hydrolysis of its macrolide lactone ring, would render it unable to bind to and inhibit the F0F1-ATPase, thus abolishing its biological activity.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of biological activity over time | Degradation of this compound in the cell culture medium. | 1. Assess Stability: Perform a stability study by incubating this compound in your complete medium at 37°C and measuring its concentration at various time points using HPLC or LC-MS. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound immediately before each experiment. 3. Minimize Incubation Time: If possible, reduce the duration of the experiment to minimize the extent of degradation. 4. Replenish Compound: For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals. |
| High variability between replicate experiments | Inconsistent degradation rates due to slight variations in experimental conditions. | 1. Standardize Media Preparation: Ensure consistency in the source and lot of media, serum, and supplements. 2. Control pH: Monitor and maintain a stable pH of the cell culture medium throughout the experiment. 3. Consistent Cell Seeding: Use cells within a consistent and low passage number range, as cellular metabolism can vary. |
| Unexpected cytotoxicity at low concentrations | Formation of a toxic degradation product. | 1. Analyze for Degradants: Use LC-MS to analyze the medium for the presence of degradation products. 2. Test Pre-incubated Medium: Assess the cytotoxicity of the cell culture medium that has been pre-incubated with this compound for the duration of your experiment. |
| Precipitation of the compound in the medium | Poor solubility or degradation into a less soluble product. | 1. Check Solubility: Visually inspect the medium for any signs of precipitation after adding this compound. 2. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Methodology:
-
Prepare Working Solution: Prepare a working solution of this compound in the complete cell culture medium at the final concentration used in your experiments.
-
Aliquot Samples: Aliquot the solution into multiple sterile microcentrifuge tubes, with one tube for each time point to be tested.
-
Incubation: Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one tube from the incubator.
-
Sample Analysis: Immediately analyze the sample by a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life in the cell culture medium.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Stability Assessment
References
- 1. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 2. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
Technical Support Center: Isoapoptolidin NMR Spectral Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the interpretation of complex NMR spectra of isoapoptolidin (B15209).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the NMR-based structure elucidation of this compound and similar complex macrolides.
Q1: My ¹H NMR spectrum of this compound shows severe signal overlap, especially in the aliphatic region. How can I resolve individual proton signals?
A: Severe signal overlap is common in complex molecules like macrolides.[1] To overcome this, a combination of strategies is recommended:
-
Utilize 2D NMR Spectroscopy: Two-dimensional techniques are essential for resolving overlapping signals.[1]
-
COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, helping to trace out spin systems within the molecule.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon, spreading the proton signals out over the wider carbon chemical shift range.[1][3] This is highly effective for resolving overlapping proton signals.
-
-
Change NMR Solvent: Acquiring spectra in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can induce differential changes in chemical shifts, potentially resolving some overlapping peaks.[4]
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer (e.g., 700 MHz or higher) will increase spectral dispersion and improve resolution.[5][6]
Q2: I am struggling to assign the quaternary carbons in the this compound structure. They are very weak in the ¹³C NMR spectrum. What is the best approach?
A: Quaternary carbons typically show weak signals in ¹³C NMR due to their lack of attached protons and longer relaxation times. The most effective method for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[7]
-
The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away.
-
By identifying correlations from well-resolved proton signals to a quaternary carbon, you can definitively place it within the molecular structure. For example, methyl protons are excellent starting points for identifying nearby quaternary centers.[8]
Q3: The relative stereochemistry at multiple chiral centers is ambiguous. Which NMR experiment is best suited to solve this?
A: To determine relative stereochemistry, you need to establish through-space proximities between protons. The Nuclear Overhauser Effect (NOE) is used for this purpose.[9][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment shows cross-peaks between protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[10]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules like this compound (MW ~500-1500 Da), the standard NOE can be close to zero, making NOESY experiments ineffective.[9][11] The ROESY experiment is preferred in this regime as it always produces a positive signal, avoiding this issue.[9][11] Analyzing ROESY correlations between protons across the macrolide ring and at stereocenters will allow you to build a 3D model of the relative configuration.
Q4: I suspect my sample of this compound is degrading in the NMR tube. How can I confirm this and what can I do to minimize it?
A: Sample degradation can be a problem for complex natural products.[6]
-
Confirmation: Look for the appearance of new, unexpected peaks in your ¹H NMR spectrum over time. A full set of 2D NMR data may reveal additional spin systems or fragments not belonging to the parent structure.[12] Comparing a freshly prepared sample's spectrum to one that has been sitting for several hours or days can confirm instability.
-
Minimization:
-
Use high-purity, anhydrous deuterated solvents.
-
Store the sample at a low temperature when not in use.
-
Acquire spectra at a lower temperature if the degradation is thermally induced.
-
Minimize the time between sample preparation and data acquisition.
-
Q5: My sample quantity is very limited (< 1 mg). How can I obtain a good signal-to-noise ratio, especially for less sensitive experiments like HMBC?
A: Working with small sample quantities is a common challenge in natural product chemistry.
-
Use a Cryoprobe: A cryogenic probe significantly increases spectrometer sensitivity (by a factor of 3-4), allowing for high-quality data to be obtained on sub-milligram quantities in a much shorter time.[6][7][13]
-
Micro-NMR Tubes: Using smaller diameter NMR tubes (e.g., 1.7 mm or 3 mm) reduces the required sample volume, thereby increasing the concentration for a given mass.
-
Increase the Number of Scans: For less sensitive experiments, increase the number of scans and acquisition time to improve the signal-to-noise ratio.
Quantitative NMR Data Summary
The following tables present representative, hypothetical ¹H and ¹³C NMR data for key structural fragments of this compound in CDCl₃. Actual chemical shifts and coupling constants should be determined experimentally.
Table 1: Representative ¹H NMR Data for this compound Fragments
| Proton Position (Example) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 (Olefinic) | 5.85 | d | 15.5 |
| H-5 (CH-O) | 4.10 | m | - |
| H-11 (CH-O) | 3.95 | dd | 8.5, 3.0 |
| H-17 (Allylic) | 2.50 | m | - |
| H-22 (CH₃) | 1.15 | d | 7.0 |
| H-23 (CH₃) | 0.98 | t | 7.5 |
Table 2: Representative ¹³C NMR Data for this compound Fragments
| Carbon Position (Example) | Chemical Shift (δ, ppm) |
|---|---|
| C-1 (Ester Carbonyl) | 172.5 |
| C-2 (Olefinic) | 128.0 |
| C-3 (Olefinic) | 135.5 |
| C-9 (Ketone Carbonyl) | 210.0 |
| C-11 (C-O) | 75.8 |
| C-22 (CH₃) | 18.5 |
Table 3: Key 2D NMR Correlations (HMBC & ROESY) for Structure Elucidation
| Experiment | From Proton | Key Correlation(s) | Implication |
|---|---|---|---|
| HMBC | H-22 (CH₃) | C-7, C-8, C-9 | Connects methyl group to backbone |
| HMBC | H-5 | C-1 (Carbonyl) | Confirms ester linkage position |
| ROESY | H-11 | H-15, H-22 | Defines spatial folding of the ring |
| ROESY | H-7 | H-17 | Establishes relative stereochem. |
Experimental Protocols
Detailed methodologies for acquiring a standard set of NMR spectra for the structure elucidation of this compound.
1. Sample Preparation
-
Mass: Accurately weigh approximately 1-5 mg of purified this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or Acetone-d₆) of high purity (≥99.95% D).
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1D NMR Spectroscopy (¹H and ¹³C)
-
¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° or 45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. DEPT-135 or APT experiments can be run to differentiate between CH, CH₂, and CH₃ signals.[13]
3. 2D NMR Spectroscopy
-
COSY: Acquire a gradient-selected (gCOSY) spectrum to determine ¹H-¹H coupling networks. Typically requires 2-4 scans per increment.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. This is a sensitive experiment and can often be completed in under an hour.
-
HMBC: Acquire a gradient-selected HMBC spectrum optimized for a long-range coupling constant of ~8 Hz to detect 2- and 3-bond ¹H-¹³C correlations. This is a less sensitive experiment and may require a longer acquisition time (several hours).[7]
-
ROESY: Acquire a 2D ROESY spectrum to determine through-space correlations. A mixing time of 200-400 ms (B15284909) is typically appropriate for a molecule of this size. It is crucial to use a spin-lock pulse to minimize TOCSY artifacts.[9]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the complete structure elucidation of this compound using a combination of NMR techniques.
Caption: Workflow for NMR-based structure elucidation of this compound.
References
- 1. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. use of nmr in structure ellucidation | PDF [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 12. mdpi.com [mdpi.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Best practices for handling and storing Isoapoptolidin.
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Isoapoptolidin, along with troubleshooting guides and frequently asked questions (FAQs) for its experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] It is advisable to protect it from light and moisture.
Q2: How should I reconstitute and prepare stock solutions of this compound?
This compound is soluble in several organic solvents, including DMSO, ethanol, methanol, and DMF.[1] For cell culture experiments, preparing a concentrated stock solution in anhydrous DMSO is a common practice.
Q3: What is the recommended storage condition for this compound in solution?
Q4: How many times can I freeze and thaw my this compound stock solution?
Studies on various compounds stored in DMSO have shown that multiple freeze-thaw cycles (up to 11 cycles) do not cause significant compound loss.[1][3] However, to ensure the highest integrity of the compound, it is best practice to aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
Handling and Storage Summary
| Parameter | Recommendation | Rationale & References |
| Solid Storage | Store at -20°C, protected from light and moisture. | To ensure long-term stability of the lyophilized powder. |
| Reconstitution Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) is recommended for creating stock solutions. Ethanol, methanol, and DMF are also suitable.[1] | DMSO is a versatile solvent for many organic compounds and is compatible with most cell culture applications at low final concentrations. |
| Stock Solution Storage | Store in small aliquots at -20°C or -80°C. Protect from light. | Minimizes degradation and avoids repeated freeze-thaw cycles.[2] Low temperatures are known to preserve the stability of compounds in DMSO.[3] |
| Solution Stability | For optimal results, use freshly prepared dilutions from a frozen stock. While many macrolides are stable for at least 6 months at 4°C in solution, specific data for this compound is unavailable.[5] | Minimizes the potential for degradation in aqueous media. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected or No Cellular Effect | Compound Degradation: Improper storage of stock solutions. | Prepare fresh stock solutions from solid this compound. Ensure proper storage conditions (-20°C or -80°C in anhydrous DMSO, protected from light). |
| Incorrect Concentration: Calculation error or ineffective concentration range. | Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell Line Insensitivity: The cell line may not be sensitive to ATP synthase inhibition. | Use a positive control cell line known to be sensitive to mitochondrial inhibitors. Consider cell lines with high dependence on oxidative phosphorylation. | |
| Cell Death or Toxicity Not Ascribed to Apoptosis | Solvent Toxicity: High final concentration of DMSO in the culture medium. | Ensure the final concentration of DMSO in your experiments is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO without this compound).[6] |
| Off-Target Effects: Although the primary target is ATP synthase, other cellular processes might be affected at high concentrations. | Lower the concentration of this compound. If the toxic effect persists at concentrations that are expected to be specific for ATP synthase inhibition, further investigation into off-target effects may be necessary. | |
| Inconsistent Results Between Experiments | Variability in Stock Solution: Inconsistent preparation or storage of stock solutions. | Always use a consistent protocol for preparing and storing stock solutions. Aliquoting the stock solution helps to ensure consistency between experiments. |
| Variability in Cell Culture Conditions: Differences in cell density, passage number, or media composition. | Maintain consistent cell culture practices. Standardize cell seeding density and use cells within a specific passage number range.[6] |
Experimental Protocols
Protocol: In Vitro Mitochondrial ATP Synthase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for measuring the activity of mitochondrial F0F1-ATPase.[2][7]
1. Materials:
- This compound
- Cell line of interest (e.g., HepG2, a cell line commonly used for mitochondrial toxicity studies)
- Cell culture medium
- Phosphate Buffered Saline (PBS)
- Homogenization buffer (e.g., 225 mM mannitol, 75 mM sucrose, 0.1 mM EDTA, 10 mM Tris-HCl pH 7.2, with protease inhibitors added fresh)[2]
- Assay buffer (e.g., 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris pH 8.25)[2]
- Reagents for coupled enzyme assay: NADH, phosphoenolpyruvate (B93156) (PEP), lactate (B86563) dehydrogenase (LDH), pyruvate (B1213749) kinase (PK), ATP, and oligomycin (B223565) (as a positive control).[2][7]
- Spectrophotometer capable of reading absorbance at 340 nm.
2. Procedure:
3. Data Analysis:
- Calculate the rate of ATP hydrolysis for each concentration of this compound.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathways and Logical Relationships
// Nodes this compound [label="this compound", fillcolor="#FBBC05"]; ATP_Synthase [label="Mitochondrial\nATP Synthase (Complex V)", fillcolor="#F1F3F4"]; ATP_Production [label="ATP Production", shape=ellipse, fillcolor="#FFFFFF"]; AMP_ATP_Ratio [label="Increased AMP/ATP Ratio", shape=ellipse, fillcolor="#FFFFFF"]; AMPK [label="AMPK Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1 Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis Inhibition", shape=ellipse, fillcolor="#FFFFFF"]; Autophagy [label="Autophagy Induction", shape=ellipse, fillcolor="#FFFFFF"]; Cell_Growth [label="Cell Growth Arrest", shape=ellipse, fillcolor="#FFFFFF"];
// Edges this compound -> ATP_Synthase [label="Inhibits", style=dashed, arrowhead=tee, color="#EA4335"]; ATP_Synthase -> ATP_Production [label="Catalyzes", arrowhead=normal, color="#34A853"]; ATP_Production -> AMP_ATP_Ratio [style=dashed, arrowhead=tee, color="#EA4335", label="Reduces"]; AMP_ATP_Ratio -> AMPK [arrowhead=normal, color="#34A853", label="Activates"]; AMPK -> mTORC1 [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"]; mTORC1 -> Protein_Synthesis [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"]; mTORC1 -> Autophagy [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"]; mTORC1 -> Cell_Growth [style=dashed, arrowhead=tee, color="#EA4335", label="Inhibits"];
// Invisible edges for layout {rank=same; this compound; ATP_Synthase} {rank=same; ATP_Production; AMP_ATP_Ratio} {rank=same; AMPK} {rank=same; mTORC1} {rank=same; Protein_Synthesis; Autophagy; Cell_Growth} }
Figure 1. Mechanism of action of this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute this compound\nin Anhydrous DMSO"]; prepare_cells [label="Prepare Cell Culture and\nMitochondrial Fractions"]; setup_assay [label="Set up ATP Synthase Assay\n(Vehicle, this compound, Positive Control)"]; add_reagents [label="Add Assay Reagents and\nMitochondrial Sample"]; initiate_reaction [label="Initiate Reaction with ATP"]; measure [label="Measure Absorbance at 340 nm"]; analyze [label="Analyze Data (Calculate % Inhibition, IC50)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reconstitute; reconstitute -> setup_assay; prepare_cells -> setup_assay; setup_assay -> add_reagents; add_reagents -> initiate_reaction; initiate_reaction -> measure; measure -> analyze; analyze -> end; }
Figure 2. Experimental workflow for ATP synthase inhibition assay.
References
- 1. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Isoapoptolidin and Apoptolidin as Mitochondrial F₀F₁-ATPase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of isoapoptolidin (B15209) and apoptolidin (B62325) as inhibitors of mitochondrial F₀F₁-ATPase. The information presented is supported by experimental data to assist researchers in understanding the structure-activity relationship and relative potencies of these two macrolides.
Introduction to Apoptolidin and this compound
Apoptolidin is a natural macrolide that has garnered significant interest for its ability to selectively induce apoptosis in certain cancer cells.[1][2] Its mechanism of action has been linked to the inhibition of mitochondrial F₀F₁-ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production through oxidative phosphorylation.[3][4][5] this compound is an isomer of apoptolidin, differing in its macrocyclic core conformation.[1] This structural variance has a profound impact on its biological activity, particularly its efficacy as an F₀F₁-ATPase inhibitor.
Quantitative Comparison of Inhibitory Potency
Experimental data demonstrates a significant disparity in the inhibitory activity of apoptolidin and its isomer, this compound, against mitochondrial F₀F₁-ATPase. The half-maximal inhibitory concentration (IC₅₀) values, determined through in vitro assays using isolated yeast mitochondria, clearly indicate that apoptolidin is a considerably more potent inhibitor.
| Compound | IC₅₀ (µM) for F₀F₁-ATPase Inhibition | Relative Potency |
| Apoptolidin | 0.7 | >24-fold more potent than this compound |
| This compound | 17 | >24-fold less potent than Apoptolidin[1] |
Data sourced from studies on F₀F₁-ATPase in isolated yeast mitochondria, measuring ATP hydrolysis.[1]
Mechanism of Action: Inhibition of F₀F₁-ATPase
Both apoptolidin and this compound are thought to exert their effects by targeting the F₀F₁-ATP synthase complex. This enzyme, located in the inner mitochondrial membrane, utilizes the proton gradient generated by the electron transport chain to synthesize ATP from ADP and inorganic phosphate (B84403). Inhibition of this complex disrupts cellular energy metabolism, leading to mitochondrial dysfunction and the activation of apoptotic pathways. Recent studies have identified the F₁ subcomplex of the mitochondrial ATP synthase as the specific target of apoptolidin A.[6][7]
Caption: Inhibition of F₀F₁-ATPase by apoptolidin disrupts ATP synthesis, leading to apoptosis.
Structure-Activity Relationship
The significant difference in inhibitory potency between apoptolidin and this compound underscores a critical structure-activity relationship. The specific conformation of the macrolide ring is crucial for effective binding to and inhibition of the F₀F₁-ATPase complex. The altered stereochemistry of this compound's macrocycle likely results in a lower binding affinity for its target, explaining its reduced potency.
Caption: Conformational differences between apoptolidin and this compound lead to varied binding affinity.
Experimental Protocols
The determination of IC₅₀ values for F₀F₁-ATPase inhibitors typically involves measuring the rate of ATP hydrolysis in isolated mitochondria. A common method is a spectrophotometric coupled-enzyme assay.
Protocol: F₀F₁-ATPase Hydrolysis Activity Assay
-
Isolation of Mitochondria:
-
Mitochondria are isolated from a suitable source (e.g., yeast, rat liver) through differential centrifugation. The final mitochondrial pellet is resuspended in a suitable buffer (e.g., mannitol (B672) and sucrose-based buffer).
-
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared in a cuvette containing buffer (e.g., 100 mM Tris, pH 8.0), Mg-ATP (4 mM), MgCl₂ (2 mM), KCl (50 mM), and a coupled enzyme system.[8]
-
The coupled enzyme system typically includes phosphoenolpyruvate (B93156) (PEP), pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), and NADH.[8][9][10]
-
-
Assay Principle:
-
The F₀F₁-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).
-
Pyruvate kinase then uses PEP to convert the generated ADP back to ATP, producing pyruvate.
-
Lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺ in the process.
-
The rate of ATP hydrolysis is directly proportional to the rate of NADH oxidation, which is monitored by the decrease in absorbance at 340 nm.[8][11]
-
-
Inhibition Measurement:
-
The assay is initiated by adding a small amount of isolated mitochondria (25-50 µg protein) to the reaction mixture.[8]
-
A baseline rate of ATP hydrolysis is established.
-
Varying concentrations of the inhibitor (apoptolidin or this compound) are added, and the corresponding inhibition of the hydrolysis rate is measured.
-
The specific F₀F₁-ATPase activity is determined by subtracting the rate observed in the presence of a known potent inhibitor like oligomycin.[9]
-
-
Data Analysis:
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC₅₀ value is calculated from the resulting dose-response curve.
-
Caption: Workflow for the spectrophotometric F₀F₁-ATPase inhibition assay.
Conclusion
The available data conclusively demonstrates that apoptolidin is a significantly more potent inhibitor of mitochondrial F₀F₁-ATPase than its isomer, this compound. This difference, which is greater than 24-fold, is attributed to the specific conformation of apoptolidin's macrocyclic core, highlighting the stringent structural requirements for potent inhibition of this enzyme complex. While both compounds target the same enzyme, the disparity in their activity suggests that this compound is a much weaker lead for therapeutic applications targeting F₀F₁-ATPase. These findings are crucial for guiding future drug design and development efforts focused on macrolide inhibitors of mitochondrial function.
References
- 1. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of F0F1-ATPase inhibition and antiproliferative activity of apoptolidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 10. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]
- 11. Mitochondrial Complex Ⅴ(F0F1-ATPase/ATP Synthase) Activity Assay Kit - Elabscience® [elabscience.com]
A Comparative Analysis of Isoapoptolidin and Other Prominent ATPase Inhibitors
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Isoapoptolidin, a known inhibitor of F-type ATPases, against other well-characterized ATPase inhibitors targeting different ATPase classes. This objective comparison, supported by experimental data, aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their investigative pursuits.
Executive Summary
Adenosine triphosphatases (ATPases) are a superfamily of enzymes crucial for cellular energy conversion and ion transport.[1] Their inhibition has significant therapeutic implications, particularly in cancer research and the study of cellular metabolism.[1] this compound, a macrolide natural product, has been identified as a potent inhibitor of the mitochondrial F₀F₁-ATPase (also known as ATP synthase).[2][3] This guide compares the inhibitory profile of this compound with three other well-known ATPase inhibitors: Oligomycin (B223565) (another F₀F₁-ATPase inhibitor), Bafilomycin A1 (a V-ATPase inhibitor), and Ouabain (a P-type Na⁺/K⁺-ATPase inhibitor).
Data Presentation: A Quantitative Comparison of ATPase Inhibitors
The following tables summarize the inhibitory potency of this compound and other selected ATPase inhibitors. The data, presented as IC₅₀ and Kᵢ values, provide a quantitative basis for comparing their efficacy against their respective ATPase targets.
Table 1: F-Type ATPase (F₀F₁-ATPase) Inhibitors
| Compound | Target | IC₅₀ | Kᵢ | Cell Line / Tissue | Source |
| This compound | Mitochondrial F₀F₁-ATPase | 17 µM | - | Yeast Mitochondria | [3] |
| Apoptolidin | Mitochondrial F₀F₁-ATPase | 0.7 µM | 4-5 µM | Yeast Mitochondria | [3][4] |
| Oligomycin A | Mitochondrial F₀F₁-ATPase | - | 1 µM | - | [5] |
| Oligomycin | Mitochondrial F₀F₁-ATPase | - | - | - | [6] |
Table 2: V-Type ATPase (V-ATPase) Inhibitor
| Compound | Target | IC₅₀ | Kᵢ | Cell Line / Tissue | Source |
| Bafilomycin A1 | Vacuolar H⁺-ATPase (V-ATPase) | 0.44 nM | - | - | [7] |
| Bafilomycin A1 | Vacuolar H⁺-ATPase (V-ATPase) | 0.6 - 1.5 nM | - | Bovine Chromaffin Granules | [8] |
| Bafilomycin A1 | Vacuolar H⁺-ATPase (V-ATPase) | 4 - 400 nmol/mg protein | - | Various (Plant, Fungal, Animal) | [9] |
Table 3: P-Type ATPase (Na⁺/K⁺-ATPase) Inhibitor
| Compound | Target | IC₅₀ | Kᵢ | Cell Line / Tissue | Source |
| Ouabain | Na⁺/K⁺-ATPase | ~39 nM (Cell Proliferation) | 30 µM | OS-RC-2 cells | [10][11] |
| Ouabain | Na⁺/K⁺-ATPase | 0.08 µM (anti-MERS-CoV activity) | - | Vero cells | |
| Ouabain | Na⁺/K⁺-ATPase α2 subunit | - | 41 nM | - | [12] |
| Ouabain | Na⁺/K⁺-ATPase α3 subunit | - | 15 nM | - | [12] |
Mechanism of Action and Signaling Pathways
The inhibition of different ATPase subtypes triggers distinct downstream cellular events. The following diagrams illustrate the targeted ATPase and the resulting signaling cascade, primarily leading to apoptosis.
Caption: Signaling pathways initiated by the inhibition of F-type, V-type, and P-type ATPases.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols offer a foundation for the replication and validation of the presented findings.
F₀F₁-ATPase Inhibition Assay (Mitochondrial)
This protocol is adapted from methods used to assess the activity of F₀F₁-ATPase inhibitors like Apoptolidin and Oligomycin.[3][13]
-
Preparation of Submitochondrial Particles (SMPs):
-
Isolate mitochondria from a suitable source (e.g., yeast, bovine heart) by differential centrifugation.
-
Resuspend the mitochondrial pellet in a suitable buffer.
-
Sonify the mitochondrial suspension to generate SMPs.
-
Centrifuge to pellet larger fragments, the supernatant contains the SMPs.
-
-
ATPase Activity Measurement (Coupled Spectrophotometric Assay):
-
Prepare a reaction mixture containing Tris buffer, Mg-ATP, MgCl₂, KCl, EDTA, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.[13]
-
Add the SMP preparation to the reaction mixture.
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
Calculate the specific F₀F₁-ATPase activity in the presence and absence of a known inhibitor like oligomycin to determine the inhibitor-sensitive activity.[13]
-
Caption: Workflow for the F₀F₁-ATPase inhibition assay.
V-ATPase Inhibition Assay
This protocol is based on methods for evaluating V-ATPase inhibitors such as Bafilomycin A1.[14][15]
-
Preparation of Membrane Vesicles:
-
Homogenize cells or tissues known to be rich in V-ATPase (e.g., yeast, kidney).
-
Perform differential centrifugation to isolate a microsomal fraction containing membrane vesicles.
-
-
Proton Pumping Assay (Fluorescence Quenching):
-
Resuspend the membrane vesicles in a buffer containing a pH-sensitive fluorescent probe (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine).
-
Add ATP to initiate proton pumping into the vesicles, which leads to a decrease in the intravesicular pH and quenching of the fluorescent signal.
-
Add the V-ATPase inhibitor (e.g., Bafilomycin A1) at various concentrations prior to the addition of ATP.
-
Monitor the change in fluorescence over time. Inhibition of V-ATPase will result in a reduced rate of fluorescence quenching.
-
Caption: Workflow for the V-ATPase inhibition assay.
Na⁺/K⁺-ATPase Inhibition Assay
This protocol is based on established methods for measuring the activity of Na⁺/K⁺-ATPase and its inhibition by compounds like Ouabain.[16][17][18]
-
Preparation of Plasma Membrane Fractions:
-
Homogenize tissue (e.g., brain cortex, kidney) in a suitable buffer.
-
Perform differential and/or density gradient centrifugation to isolate a plasma membrane-enriched fraction.
-
-
ATPase Activity Measurement (Inorganic Phosphate (B84403) Release Assay):
-
Prepare two sets of reaction mixtures. One containing NaCl, KCl, and MgCl₂ in a Tris-HCl buffer, and a second identical mixture that also includes a saturating concentration of Ouabain (to measure the Na⁺/K⁺-ATPase-independent activity).[16]
-
Add the plasma membrane preparation to both sets of tubes.
-
Pre-incubate the samples.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green).
-
The Na⁺/K⁺-ATPase activity is the difference between the Pi released in the absence and presence of Ouabain.
-
To determine the IC₅₀ of a test compound, perform the assay with varying concentrations of the inhibitor in the absence of Ouabain.
-
Caption: Workflow for the Na⁺/K⁺-ATPase inhibition assay.
Conclusion
This comparative guide highlights the distinct inhibitory profiles and mechanisms of action of this compound and other major ATPase inhibitors. While this compound and Oligomycin both target the mitochondrial F₀F₁-ATPase, their potencies differ, and their mechanisms may have subtle distinctions.[19] In contrast, Bafilomycin A1 and Ouabain target entirely different classes of ATPases, leading to different downstream cellular consequences. The provided data and protocols serve as a valuable resource for the scientific community to further explore the therapeutic potential of ATPase inhibition.
References
- 1. What are ATPase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptolidin, a selective cytotoxic agent, is an inhibitor of F0F1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Modifiers of the oligomycin sensitivity of the mitochondrial F1F0-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Bafilomycin A1 | H+-ATPase | Tocris Bioscience [tocris.com]
- 9. apexbt.com [apexbt.com]
- 10. Ouabain targets the Na+/K+-ATPase α3 isoform to inhibit cancer cell proliferation and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. atrial-natriuretic-factor.com [atrial-natriuretic-factor.com]
- 13. Inhibition of mitochondrial proton F0F1-ATPase/ATP synthase by polyphenolic phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Small-Molecule Probe for V-ATPase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 16. Mechanism of Na-K-ATPase Inhibition by PGE2 in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. znaturforsch.com [znaturforsch.com]
- 19. Apoptolidins A and C activate AMPK in metabolically sensitive cell types and are mechanistically distinct from oligomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Isoapoptolidin in Human Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoapoptolidin (B15209) with other known F1Fo-ATP synthase inhibitors and details experimental protocols for validating its molecular target in human cell lines. The information presented is intended to assist researchers in designing and interpreting experiments aimed at understanding the mechanism of action of Isoapoptopolodin.
Introduction to this compound and its Molecular Target
This compound is a natural product that has demonstrated potent cytotoxic activity against various cancer cell lines. It is an isomer of Apoptolidin (B62325) and shares its molecular target: the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for the majority of cellular ATP production.[1] Inhibition of this complex disrupts cellular energy metabolism, leading to apoptosis.
Unlike some other ATP synthase inhibitors that bind to the Fo subunit, Apoptolidin and by extension, this compound, are believed to interact with the F1 subunit of the complex.[2][3] This distinction in binding site may lead to different downstream cellular effects and provides a rationale for comparative studies.
Comparative Analysis of F1Fo-ATP Synthase Inhibitors
| Inhibitor | Target Subunit | Cell-Free IC50 | Cell-Based GI50/IC50 | Human Cell Line(s) | Reference(s) |
| Apoptolidin | F1 | 0.7 µM (Yeast F0F1-ATPase) | 6.5 nM (Rat Fibroblasts) | H292 (lung carcinoma) | [4][5] |
| This compound | F1 | 17 µM (Yeast F0F1-ATPase) | ~6.5 nM (Rat Fibroblasts, inferred) | Not directly reported | [4] |
| Oligomycin | Fo | 1 µM (Bovine Heart Mitochondria) | Not directly reported | HeLa | [5][6][7] |
| Bedaquiline | Fo | Not reported | Not reported | Not reported | |
| Resveratrol | F1 | Not reported | Not reported | Not reported |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are dependent on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are collated from different studies.
Experimental Protocols for Target Validation
Validating that this compound directly engages with F1Fo-ATP synthase in human cell lines is crucial for confirming its mechanism of action. The following are detailed protocols for key experiments.
ATP Synthase Activity Assay
This assay directly measures the effect of this compound on the enzymatic activity of ATP synthase in isolated mitochondria or cell lysates. A decrease in ATP synthase activity in the presence of this compound provides direct evidence of target inhibition.
Materials:
-
Human cell line of interest (e.g., HeLa, HEK293T)
-
Mitochondria isolation kit or cell lysis buffer
-
ATP synthase activity assay kit (e.g., colorimetric or fluorometric)
-
This compound
-
Oligomycin (positive control)
-
DMSO (vehicle control)
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture the chosen human cell line to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 1 nM - 10 µM), Oligomycin (e.g., 1 µM), and DMSO for a predetermined time (e.g., 6, 12, or 24 hours).
-
Mitochondria Isolation or Cell Lysis: Isolate mitochondria from treated and untreated cells following the manufacturer's protocol of the isolation kit. Alternatively, prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each mitochondrial or cell lysate sample.
-
ATP Synthase Activity Measurement: Perform the ATP synthase activity assay according to the kit manufacturer's instructions. This typically involves adding a specific amount of protein to a reaction mixture containing the necessary substrates and detecting the product over time.
-
Data Analysis: Calculate the ATP synthase activity for each sample and normalize it to the protein concentration. Plot the activity against the concentration of this compound to determine the IC50 value. Compare the inhibitory effect of this compound with that of Oligomycin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in intact cells. The principle is that the binding of a ligand (this compound) to its target protein (ATP synthase) increases the thermal stability of the protein.
Materials:
-
Human cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer
-
Antibody against an ATP synthase subunit (e.g., ATP5B)
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Protocol:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 1 µM) or DMSO for 1-2 hours.
-
Cell Harvesting and Heating: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Perform western blotting using an antibody against a subunit of ATP synthase (e.g., ATP5B).
-
Data Analysis: Quantify the band intensity for the ATP synthase subunit at each temperature for both this compound-treated and DMSO-treated samples. Plot the band intensity against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Pathways and Workflows
Signaling Pathway of Apoptosis Induction by ATP Synthase Inhibition
Caption: Apoptosis induction pathway via ATP synthase inhibition.
Experimental Workflow for ATP Synthase Activity Assay
Caption: Workflow for the ATP synthase activity assay.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Validating the molecular target of this compound is a critical step in its development as a potential therapeutic agent. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rigorously test the hypothesis that this compound exerts its cytotoxic effects through the direct inhibition of F1Fo-ATP synthase in human cell lines. Further studies directly comparing the potency and downstream effects of this compound with other ATP synthase inhibitors will provide a more complete understanding of its unique properties.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptolidin family glycomacrolides target leukemia through inhibition of ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of F0F1-ATPase Inhibition and Antiproliferative Activity of Apoptolidin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products and Other Inhibitors of F1FO ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligomycin, inhibitor of the F0 part of H+-ATP-synthase, suppresses the TNF-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isoapoptolidin Cross-Reactivity Profile: A Comparative Guide for Cellular Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isoapoptolidin's cellular target profile, with a primary focus on its cross-reactivity with other cellular targets. This compound, a member of the apoptolidin (B62325) family of glycomacrolides, is a known potent inhibitor of the F1 subcomplex of mitochondrial ATP synthase.[1] Understanding its selectivity is crucial for its development as a chemical probe and potential therapeutic agent. This document summarizes the current knowledge of this compound's primary target and outlines a comprehensive strategy for evaluating its off-target interactions.
Primary Target: Mitochondrial ATP Synthase
This compound, along with other apoptolidins, selectively induces apoptosis in oncogene-transformed cells by targeting the F1 subcomplex of mitochondrial ATP synthase.[1] This inhibition is distinct from other ATP synthase inhibitors like oligomycin, which targets the FO region.[1] Cryo-electron microscopy has revealed a novel shared mode of inhibition for apoptolidin and its analogue ammocidin at the αDPβDP interface of the F1 catalytic region.[1]
Potential Cross-Reactivity Targets
While the primary target of this compound is well-established, comprehensive cross-reactivity studies are limited. Preliminary proteomic analyses with photoaffinity analogs of apoptolidin have suggested potential non-specific interactions with other mitochondrial membrane proteins, including:
-
Voltage-Dependent Anion Channel (VDAC)
-
Translocase of Inner Mitochondrial Membrane 17B (TIMM17B)
Further investigation is required to validate these interactions and determine their biological significance. A broader screening against common off-target classes for natural product-derived molecules is also recommended to build a complete selectivity profile.
Comparative Data on Target Binding
To date, specific quantitative data on the binding affinity of this compound to off-targets is not extensively available in the public domain. The following table outlines a proposed format for presenting such data as it becomes available through the experimental protocols detailed below.
| Target Class | Protein Target | This compound IC₅₀/Kᵢ (nM) | Comparative Compound IC₅₀/Kᵢ (nM) | Assay Type | Reference |
| Primary Target | Mitochondrial ATP Synthase (F1 subcomplex) | [Insert Data] | Oligomycin: [Insert Data] | ATPase Activity Assay | [Cite Relevant Studies] |
| Potential Off-Target | VDAC1 | [Insert Data] | [e.g., VDAC inhibitor] | MicroScale Thermophoresis | [Future Study] |
| Potential Off-Target | TIMM17B | [Insert Data] | [N/A] | Cellular Thermal Shift Assay | [Future Study] |
| Kinase Panel | [e.g., ABL, SRC] | [Insert Data] | [e.g., Dasatinib] | In Vitro Kinase Assay | [Future Study] |
| Other | [Specify] | [Insert Data] | [Specify] | [Specify] | [Future Study] |
Experimental Protocols for Cross-Reactivity Profiling
To rigorously assess the cross-reactivity of this compound, a multi-pronged approach is recommended, incorporating both targeted and unbiased screening methods.
In Vitro Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Methodology:
-
Kinase Panel Selection: Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology) to screen this compound against a panel of at least 100 human kinases from different families.
-
Assay Format: A common method is a radiometric assay that measures the incorporation of ³³P-labeled phosphate (B84403) from ATP into a specific substrate.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
Add kinase reaction buffer to the wells of a microplate.
-
Add the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Incubate to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and [γ-³³P]ATP.
-
-
Detection:
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To validate the binding of this compound to potential intracellular targets, such as VDAC and TIMM17B, in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293T, HeLa) to 80-90% confluency.
-
Compound Treatment: Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a defined period.
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification and Detection:
-
Quantify the amount of soluble target protein (e.g., VDAC1, TIMM17B) in the supernatant at each temperature point using Western blotting or targeted mass spectrometry.
-
Use an antibody specific to the target protein of interest.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Affinity Purification followed by Mass Spectrometry (AP-MS)
Objective: To identify the direct binding partners of this compound in an unbiased manner.
Methodology:
-
Probe Synthesis: Synthesize an this compound analog functionalized with a reactive group (e.g., photo-activatable crosslinker) and an affinity tag (e.g., biotin).
-
Cell Treatment and Crosslinking:
-
Treat cells with the this compound probe.
-
Induce crosslinking by UV irradiation.
-
-
Protein Extraction and Affinity Purification:
-
Lyse the cells and perform affinity purification of the crosslinked protein complexes using streptavidin beads.
-
-
Mass Spectrometry:
-
Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify proteins that are specifically enriched in the this compound probe-treated samples compared to controls.
-
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the known signaling context of this compound, the following diagrams are provided.
References
Structure-Activity Relationship of Apoptolidin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Apoptolidin (B62325), a macrolide natural product, and its isomer, isoapoptolidin (B15209), have garnered significant interest due to their potent and selective cytotoxic and apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of apoptolidin analogs, offering insights into the structural motifs crucial for their biological function. Due to the limited availability of specific SAR studies on this compound analogs, this guide will focus on the closely related and more extensively studied apoptolidin analogs, which are expected to provide valuable insights applicable to this compound derivatives.
Data Presentation: Comparative Cytotoxicity of Apoptolidin Analogs
The following table summarizes the cytotoxic activity of key apoptolidin analogs against the H292 human lung carcinoma cell line. The data highlights the critical role of the sugar moieties attached to the aglycone core in mediating the cytotoxic effects.
| Compound | Description | EC50 (nM) against H292 cells |
| Apoptolidin A | Parent natural product with three sugar units. | 30[1] |
| Apoptolidinone A | Aglycone core with all sugar units removed. | >10,000[1] |
| Apoptolidinone D | Aglycone core with all sugar units removed. | >10,000[1] |
| Apoptolidin D disaccharide (unnatural) | Apoptolidin D aglycone with a synthetic disaccharide at C27. | 100-300[1] |
Key Findings from SAR Studies:
-
Glycosylation is Essential for Activity: The complete removal of the sugar units from the apoptolidin core, resulting in apoptolidinones A and D, leads to a dramatic loss of cytotoxic activity, with EC50 values increasing to over 10 µM[1]. This underscores the indispensable role of the carbohydrate moieties in the biological activity of the apoptolidin family.
-
Importance of the C27 Disaccharide: The significant restoration of cytotoxicity observed with the unnatural apoptolidin D disaccharide analog (EC50 = 100-300 nM) indicates that the disaccharide at the C27 position of the macrolide is a key determinant of its anti-proliferative effects[1].
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Cell Viability (Cytotoxicity) Assay
This protocol is a general representation based on standard cytotoxicity assays used for macrolide antibiotics.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., H292, MCF-7, Jurkat) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A series of dilutions of the test compounds (e.g., apoptolidin analogs) are prepared in the culture medium.
-
The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to each well.
-
Control wells containing medium with DMSO (vehicle) and medium alone are also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
3. MTT Assay for Cell Viability:
-
After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The EC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines a common method for detecting apoptosis induced by anticancer compounds.
1. Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the test compounds at their respective EC50 concentrations for a specified time (e.g., 24 or 48 hours).
2. Cell Staining:
-
After treatment, both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are considered late apoptotic or necrotic.
Mandatory Visualizations
Signaling Pathway for Apoptosis Induction
Caption: Apoptosis induction pathway by apoptolidin analogs.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for evaluating analog cytotoxicity and apoptosis.
References
Validating the Anti-Proliferative Effects of Isoapoptolidin: A Comparative Guide for Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the anti-proliferative effects of Isoapoptolidin (B15209) across different cancer models. Due to the limited availability of direct comparative studies on this compound in the public domain, this document outlines the necessary experimental protocols and data presentation structures to facilitate its evaluation against other anti-cancer agents.
This compound is a ring-expanded macrolide isomer of Apoptolidin (B62325), a natural product isolated from the microorganism Nocardiopsis sp.[1] Apoptolidin itself is recognized for its potential to selectively induce apoptosis in transformed cell lines.[2] Notably, Apoptolidin can isomerize to this compound, and they can coexist in an equilibrium mixture.[1] This relationship is critical, as the biological activity of a sample may be a composite of both isomers. Preliminary findings suggest that this compound is over 10 times less potent than Apoptolidin in inhibiting mitochondrial F0F1-ATPase.[2] A related compound, Apoptolidin D, has demonstrated anti-proliferative activity against H292 human lung carcinoma cells at nanomolar concentrations and also equilibrates with its isomer, this compound D.[3]
Given the nascent stage of research on pure this compound, this guide serves as a blueprint for its systematic evaluation.
Data Presentation: Comparative Efficacy of Anti-Proliferative Agents
To objectively assess the anti-proliferative potential of this compound, it is essential to compare its efficacy with established anti-cancer drugs across a panel of cancer cell lines. The following tables provide a template for presenting such quantitative data.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of this compound and Standard Chemotherapeutic Agents
| Cancer Model (Cell Line) | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) | Cisplatin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Reference Value | Reference Value | Reference Value |
| A549 | Lung Carcinoma | Data to be determined | Reference Value | Reference Value | Reference Value |
| HCT-116 | Colorectal Carcinoma | Data to be determined | Reference Value | Reference Value | Reference Value |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Reference Value | Reference Value | Reference Value |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Reference Value | Reference Value | Reference Value |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.
Table 2: Apoptosis Induction by this compound in Comparison to a Standard Apoptosis Inducer (e.g., Staurosporine)
| Cancer Model (Cell Line) | Treatment (Concentration) | Percentage of Apoptotic Cells (Annexin V Positive) | Fold Change vs. Untreated Control |
| MCF-7 | Untreated Control | Baseline | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| Staurosporine (1 µM) | Reference Value | Reference Value | |
| A549 | Untreated Control | Baseline | 1.0 |
| This compound (IC50) | Data to be determined | Data to be determined | |
| Staurosporine (1 µM) | Reference Value | Reference Value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for assessing anti-proliferative effects.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and other comparator drugs for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound and positive control (e.g., Staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or a positive control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizing Mechanisms and Workflows
Experimental Workflow for Assessing Anti-Proliferative Effects
The following diagram illustrates a standard workflow for the initial screening and validation of a novel anti-proliferative compound like this compound.
Caption: A typical workflow for evaluating a novel anti-cancer compound.
Key Signaling Pathways in Cancer Cell Apoptosis
The induction of apoptosis is a hallmark of many effective anti-cancer therapies. The diagram below illustrates the intrinsic and extrinsic apoptosis pathways, which are common targets of such agents. Validating whether this compound modulates key proteins in these pathways (e.g., Caspases, Bcl-2 family proteins) would be a critical next step.
Caption: Intrinsic and extrinsic pathways of apoptosis in cancer cells.
References
- 1. Toward a stable apoptolidin derivative: identification of this compound and selective deglycosylation of apoptolidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound:â Structure and Activity of the Ring-Expanded Isomer of Apoptolidin - Organic Letters - Figshare [acs.figshare.com]
- 3. Isolation, structure determination, and anti-cancer activity of apoptolidin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative bioactivity profiling of Isoapoptolidin against a panel of cancer cell lines.
This guide provides a comparative analysis of the bioactivity of Isoapoptolidin, a macrolide natural product, against a panel of cancer cell lines. The primary focus is on its cytotoxic and apoptotic effects, with a direct comparison to its structural isomer, Apoptolidin (B62325) A. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound and Apoptolidin A belong to the apoptolidin family of glycomacrolides, known for their selective cytotoxicity towards cancer cells.[1] Their primary mechanism of action involves the inhibition of mitochondrial F0F1-ATPase, a key enzyme in cellular energy production.[1] This inhibition triggers the intrinsic pathway of apoptosis, making these compounds promising candidates for anti-cancer drug development. This guide summarizes the available quantitative data on their bioactivity, details the experimental protocols for key assays, and provides visual representations of the experimental workflow and the induced signaling pathway.
Data Presentation: Comparative Bioactivity
| Compound | Assay | Cell Line | Result | Reference |
| This compound | F0F1-ATPase Inhibition | - | >10-fold less active than Apoptolidin A | [1] |
| Apoptolidin A | F0F1-ATPase Inhibition | - | Potent Inhibitor | [1] |
| IC50 (µM) | RKO (Colon Carcinoma) | 1.8 ± 0.2 | [2] | |
| HCT116 (Colon Carcinoma) | 4.2 ± 0.5 | [2] | ||
| SW480 (Colon Carcinoma) | 3.5 ± 0.3 | [2] | ||
| CCD841 CoN (Normal Colon) | > 10 | [2] | ||
| Qualitative | MV-4-11 (Leukemia) | Highly Sensitive |
Note: The MV-4-11 acute myeloid leukemia cell line has been identified as being highly sensitive to the apoptolidin family of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound and Apoptolidin A (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Apoptolidin A in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and caspase-7 activities, which are key biomarkers of apoptosis.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Apoptolidin A
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound and Apoptolidin A as described in the MTT assay protocol. Incubate for the desired time period.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signal from treated cells to that of untreated control cells to determine the fold-increase in caspase activity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative bioactivity profiling of this compound.
Caption: Workflow for assessing the bioactivity of this compound.
Signaling Pathway
The diagram below depicts the proposed signaling pathway for apoptosis induced by this compound and Apoptolidin A.
Caption: Apoptosis signaling pathway induced by this compound.
References
Assessing the selectivity of Isoapoptolidin for cancer cells versus normal cells.
A promising avenue in the development of targeted cancer therapies is the identification of compounds that selectively induce apoptosis in malignant cells while sparing their normal counterparts. Isoapoptolidin, a macrolide natural product, and its closely related isomer Apoptolidin A, have emerged as significant candidates in this area. This guide provides a comprehensive comparison of their cytotoxic selectivity against cancer cells versus normal cells, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.
Quantitative Assessment of Cytotoxicity
The cornerstone of evaluating a compound's selective anticancer potential lies in the differential of its cytotoxic effects on cancerous and non-cancerous cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
The selectivity index (SI) is a critical metric derived from these values, calculated as:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value signifies a greater selective toxicity towards cancer cells.
Experimental data from a key study evaluating Apoptolidin A, an isomer of this compound, in human colorectal cancer (CRC) cell lines versus a normal human colon epithelial cell line is summarized below.
| Cell Line | Cell Type | IC50 (µM)[1] | Selectivity Index (SI) |
| RKO | Human Colorectal Carcinoma | 1.83 ± 0.08 | > 5.46 |
| HCT116 | Human Colorectal Carcinoma | 4.15 ± 0.15 | > 2.41 |
| SW480 | Human Colorectal Adenocarcinoma | 7.52 ± 0.21 | > 1.33 |
| CCD841 CoN | Normal Human Colon Epithelial Cells | > 10 | - |
Note: The IC50 value for the normal cell line was greater than the highest tested concentration (10 µM). Therefore, the calculated Selectivity Index represents a minimum value.
These results demonstrate that Apoptolidin A is significantly more potent against colorectal cancer cell lines than against normal colon epithelial cells, highlighting its selective cytotoxic profile.
Mechanism of Selective Action: Targeting Mitochondrial Bioenergetics
The selectivity of Apoptolidin A, and by extension this compound, is attributed to its specific molecular target: the mitochondrial F0F1-ATP synthase.[2][3] This enzyme is crucial for cellular energy production through oxidative phosphorylation. Many cancer cells exhibit altered metabolic states, often with an increased reliance on mitochondrial respiration, making them particularly vulnerable to disruptions in this pathway.[4]
By inhibiting F0F1-ATP synthase, Apoptolidin A disrupts the mitochondrial membrane potential and triggers the intrinsic apoptotic pathway. This process is dependent on the activation of caspase-9 and can be suppressed by the anti-apoptotic protein Bcl-2.[2]
Experimental Protocols
The determination of the cytotoxic selectivity of Apoptolidin A was primarily conducted using the Sulforhodamine B (SRB) assay. This colorimetric assay is a reliable method for assessing cell density by measuring total cellular protein content.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Seeding: Cells of interest (both cancer and normal cell lines) are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or Apoptolidin A. A control group receives medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: After the incubation period, the supernatant is discarded, and the cells are fixed to the plate by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound SRB dye is removed by washing the plates multiple times with 1% acetic acid.
-
Solubilization and Absorbance Measurement: The plates are air-dried completely. The protein-bound SRB dye is then solubilized by adding a 10 mM Tris base solution. The absorbance is measured at a wavelength of approximately 515 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition compared to the control. The IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The available experimental evidence strongly supports the selective cytotoxicity of the Apoptolidin family, including this compound, against cancer cells, particularly those of colorectal origin, while exhibiting significantly lower toxicity towards normal cells. This selectivity is rooted in the unique bioenergetic dependencies of many cancer cells and the compound's ability to target the mitochondrial F0F1-ATP synthase, thereby initiating a cascade of events leading to apoptosis. The favorable selectivity profile of this compound and its isomers warrants further investigation and positions them as promising candidates for the development of novel anticancer therapeutics with a potentially wider therapeutic window.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isoapoptolidin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of isoapoptolidin (B15209). While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under the Globally Harmonized System (GHS), its function as a potent inducer of apoptosis necessitates a cautious approach to its handling and disposal. To ensure the safety of laboratory personnel and to minimize environmental impact, it is imperative to treat this compound as a cytotoxic compound.
The following procedures are based on established guidelines for the disposal of cytotoxic and hazardous laboratory waste and should be integrated into your laboratory's standard operating procedures.
Quantitative Data Summary for Disposal
For clarity and ease of comparison, the following table summarizes key quantitative and qualitative parameters for the disposal of this compound waste.
| Parameter | Guideline | Source |
| Waste Classification | Cytotoxic Waste / Hazardous Chemical Waste | [1][2] |
| Solid Waste Container | Puncture-resistant, leak-proof container with a lid, clearly labeled "Cytotoxic Waste" or "Hazardous Waste". | [1][2] |
| Liquid Waste Container | Leak-proof, compatible container (e.g., glass or polyethylene), clearly labeled "Cytotoxic Waste" or "Hazardous Waste". Do not overfill. | [3] |
| PPE Requirement | Double chemotherapy gloves, lab coat, and safety goggles. | [3] |
| Disposal Method | High-temperature incineration via a certified hazardous waste management service. | [1] |
| Chemical Inactivation | No validated chemical inactivation protocol is currently available. Do not attempt to neutralize with bleach or other chemical agents without specific validation. | [4] |
Experimental Protocols for Decontamination
Surface Decontamination:
In the event of a spill or for routine cleaning of work surfaces where this compound has been handled, follow this two-step decontamination procedure:
-
Initial Cleaning:
-
Prepare a detergent solution (e.g., 1% sodium dodecyl sulfate (B86663) in water).
-
Wearing appropriate Personal Protective Equipment (PPE), gently wipe the contaminated surface with a low-lint absorbent pad soaked in the detergent solution.
-
Dispose of the pad in the designated solid cytotoxic waste container.
-
-
Rinsing:
-
Using a new absorbent pad, wipe the surface with purified water to remove any detergent residue.
-
Dispose of the pad in the solid cytotoxic waste container.
-
Empty Container Disposal:
Empty containers that have held this compound must be managed as hazardous waste.
-
Triple-rinse the container with a suitable solvent in which this compound is soluble.
-
Collect the rinsate as liquid cytotoxic waste.
-
Deface the original label on the container.
-
Dispose of the rinsed container in accordance with institutional guidelines for contaminated labware.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
By adhering to these procedures, your laboratory can maintain a safe working environment and ensure compliance with hazardous waste regulations. This proactive approach to safety builds trust and underscores a commitment to responsible research practices.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weizmann.ac.il [weizmann.ac.il]
Essential Safety and Operational Guide for Handling Isoapoptolidin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Isoapoptolidin in a research environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety practices is crucial to ensure a safe working environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the consistent use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Chemical Splash Goggles | Recommended when handling larger quantities of this compound solutions or when there is a significant risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for incidental contact. Change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential contamination. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects. |
Standard Operating Procedure for Handling this compound
Adherence to a standardized protocol is essential for minimizing risk and ensuring procedural consistency.
1. Preparation and Engineering Controls:
-
Ensure a clean and uncluttered workspace.
-
Work in a well-ventilated area. A fume hood is not strictly required for handling small quantities of non-volatile, non-hazardous solids but is recommended as a best practice to minimize any potential inhalation exposure.
-
Have all necessary equipment and materials, including waste containers, readily accessible before starting work.
2. Handling Solid this compound:
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid compound, use a chemical spatula and a weigh boat. Avoid creating dust.
-
Close the container tightly after use to prevent contamination.
3. Preparing Solutions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
4. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent.
-
Skin Contact: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water.
-
Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
-
Solid Waste: Uncontaminated solid this compound waste should be disposed of in a designated chemical waste container.
-
Liquid Waste: Solutions of this compound should be collected in a clearly labeled, sealed waste container. Do not pour solutions down the drain unless permitted by your institution's environmental health and safety (EHS) office.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be placed in a sealed bag and disposed of as chemical waste.
-
Consult your institution's EHS guidelines for specific procedures on non-hazardous chemical waste disposal.
Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound, from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
